6-Bromo-3-phenylpyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
102249-49-0 |
|---|---|
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
6-bromo-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
RVOFHMPUODSEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)N |
Origin of Product |
United States |
An In-depth Technical Guide to the Characterization of p-Toluidine (CAS No. 106-49-0)
This guide provides a comprehensive technical overview of p-Toluidine (4-methylaniline), a pivotal aromatic amine in industrial chemistry. Intended for researchers, chemists, and quality control specialists, this document delves into the essential physicochemical properties, analytical characterization methodologies, and key applications of this compound. The information presented herein is synthesized from established scientific literature and validated analytical practices to ensure accuracy and practical relevance.
Core Compound Identity and Physicochemical Landscape
p-Toluidine, systematically named 4-methylaniline, is an organic compound with the chemical formula CH₃C₆H₄NH₂.[1] It is an isomer of toluidine, where the methyl and amino groups are substituted on the benzene ring at positions 1 and 4, respectively.
Molecular Structure and Properties
The structural and physical properties of p-Toluidine are fundamental to its behavior in chemical reactions and analytical separations.
Table 1: Physicochemical Properties of p-Toluidine
| Property | Value | Source |
| CAS Number | 106-49-0 | [1] |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [1] |
| Appearance | White lustrous plates or leaflets | [2][3] |
| Melting Point | 41-46 °C | [2][3][4] |
| Boiling Point | 200 °C | [1][4] |
| Density | 0.973 - 0.992 g/cm³ at 25 °C | [2][4] |
| Vapor Pressure | 1 hPa (42 °C), 7 hPa (68 °C) | |
| Solubility | Very slightly soluble in water; Soluble in alcohol, ether, and dilute acids.[2][3][4] | |
| Autoignition Temp. | 899 °F (481.67 °C) | [1] |
The presence of both an amino (-NH₂) and a methyl (-CH₃) group on the aromatic ring dictates its chemical reactivity. The amino group imparts basic properties and is a site for diazotization and acylation reactions, which are crucial for its use as a dye intermediate. The aromatic ring can undergo electrophilic substitution reactions, with the positions ortho and meta to the amino group being activated.
Analytical Characterization: A Multi-technique Approach
A robust characterization of p-Toluidine relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantify its presence in various matrices.
Spectroscopic Identification
Infrared (IR) Spectroscopy: The IR spectrum of p-Toluidine will exhibit characteristic absorption bands. The N-H stretching of the primary amine typically appears as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while C-H stretching of the methyl group is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring appear in the 1500-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The protons of the methyl group will appear as a singlet around 2.2-2.4 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring (an AA'BB' system), typically appearing as two doublets in the range of 6.5-7.5 ppm. The amine protons will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The methyl carbon will be found at approximately 20-22 ppm. The aromatic carbons will appear in the region of 115-150 ppm, with the carbon attached to the amino group being the most shielded (lowest ppm value) and the carbon attached to the methyl group also showing a distinct shift.
Chromatographic Purity and Quantification
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the workhorse techniques for assessing the purity of p-Toluidine and for its quantification.
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of a p-Toluidine sample. The choice of column and specific parameters may be optimized based on the expected impurities.
Objective: To separate and quantify p-Toluidine and potential impurities.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the p-Toluidine sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) in a 10 mL volumetric flask and dilute to the mark.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of p-Toluidine using the area percent method:
-
% Purity = (Area of p-Toluidine peak / Total area of all peaks) x 100
-
-
Causality behind Choices: The non-polar column is chosen for its ability to separate compounds based on their boiling points, which is effective for aromatic amines. The temperature program allows for the elution of both volatile and less volatile impurities. FID is a robust and sensitive detector for organic compounds.
Diagram 1: General GC Workflow for Purity Analysis
Caption: Workflow for GC-based purity assessment of p-Toluidine.
Industrial Significance and Applications
p-Toluidine is a crucial intermediate in the chemical industry, primarily in the synthesis of dyes and pigments.[2] Its ability to undergo diazotization allows for the formation of diazonium salts, which are versatile precursors to a wide range of azo dyes.[2] These dyes find applications in the textile, leather, and paper industries.
Furthermore, p-Toluidine serves as a building block in the production of certain pharmaceuticals, agrochemicals, and organic polymers. It is also used as a component in accelerators for cyanoacrylate adhesives.[3]
Safety and Handling Considerations
p-Toluidine is a toxic compound and should be handled with appropriate safety precautions. It is classified as acutely toxic via oral, dermal, and inhalation routes. It is also a suspected human carcinogen and can cause skin sensitization and serious eye irritation.[3]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
Conclusion
The characterization of p-Toluidine (CAS No. 106-49-0) is a well-established process that leverages a suite of analytical techniques. A thorough understanding of its physicochemical properties, coupled with rigorous analytical methodologies, is essential for ensuring its quality and for its safe and effective use in various industrial applications. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers working with this important chemical intermediate.
References
-
Cas 106-49-0,p-Toluidine . LookChem. [Link]
Sources
Comprehensive Technical Guide: Molecular Topology and Synthetic Utility of 6-Bromo-3-phenylpyridin-2-amine
Executive Summary
In modern medicinal chemistry and drug development, highly functionalized biaryl scaffolds serve as critical building blocks for discovering novel therapeutics. 6-Bromo-3-phenylpyridin-2-amine (CAS: 102249-49-0) is a prime example of such a scaffold. Characterized by an intricate interplay of steric bulk, hydrogen-bonding capacity, and orthogonal reactivity, this molecule is frequently utilized in the synthesis of kinase inhibitors and Toll-like receptor (TLR) 7/8 antagonists .
This whitepaper dissects the physicochemical properties of 6-Bromo-3-phenylpyridin-2-amine, details its mechanistic role in palladium-catalyzed cross-coupling, and outlines field-proven experimental workflows for its application in pharmaceutical development.
Physicochemical and Structural Profiling
The synthetic versatility of 6-Bromo-3-phenylpyridin-2-amine stems directly from its structural topology. The pyridine core acts as an electron-deficient aromatic system, which is modulated by three distinct substituents:
-
C2-Amino Group: Acts as a strong hydrogen-bond donor and a nucleophilic center for acylation or cyclization.
-
C3-Phenyl Ring: Provides essential lipophilicity (enhancing membrane permeability) and steric shielding, which forces the molecule into specific conformational states favorable for binding in hydrophobic protein pockets.
-
C6-Bromine Atom: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the key physicochemical properties that dictate the compound's behavior in both synthetic environments and biological assays .
| Property | Value | Implication for Drug Development |
| CAS Number | 102249-49-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C11H9BrN2 | Halogenated biaryl amine; ideal precursor for functionalization. |
| Molecular Weight | 249.11 g/mol | Low MW allows for downstream additions while maintaining Lipinski compliance. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Excellent membrane permeability; suitable for intracellular targets. |
| XLogP3 | ~3.2 | Optimal lipophilicity for balancing solubility and target affinity. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Facilitates critical interactions with kinase hinge regions or receptor pockets. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | Participates in complexation and target stabilization. |
Reactivity and Synthetic Utility
Orthogonal Reactivity Paradigm
The true value of 6-Bromo-3-phenylpyridin-2-amine lies in its orthogonal reactivity. The C6-bromine can undergo Palladium-catalyzed Suzuki-Miyaura, Stille, or Sonogashira couplings without necessitating the protection of the C2-amino group. Conversely, the C2-amine can be condensed with α -haloketones to form fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) while leaving the C6-bromine intact for subsequent late-stage functionalization.
Mechanistic Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the industry standard for constructing C-C bonds from aryl halides . When utilizing 6-Bromo-3-phenylpyridin-2-amine, the catalytic cycle proceeds through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C6 position.
Self-Validating Protocol 1: C6-Arylation via Suzuki Coupling
Objective: Couple an aryl boronic acid to the C6 position. Causality & Logic: We select Pd(dppf)Cl2 as the catalyst because its bidentate dppf ligand enforces a large bite angle, which sterically accelerates the rate-determining reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) is chosen because water is strictly required to hydrolyze the base ( K2CO3 ) and form the active nucleophilic boronate species essential for transmetalation.
Reagent Stoichiometry Table
| Reagent | Equivalents | Function |
| 6-Bromo-3-phenylpyridin-2-amine | 1.0 eq | Electrophilic substrate |
| Aryl Boronic Acid | 1.2 - 1.5 eq | Nucleophilic coupling partner |
| Pd(dppf)Cl2 | 0.05 eq (5 mol%) | Transition metal catalyst |
| K2CO3 | 2.5 eq | Inorganic base for transmetalation |
| 1,4-Dioxane : Water (4:1) | 0.2 M | Biphasic solvent system |
Step-by-Step Methodology:
-
Preparation & Degassing: Charge a Schlenk flask with 6-Bromo-3-phenylpyridin-2-amine, aryl boronic acid, and K2CO3 . Add the 1,4-Dioxane/Water mixture. Causality: Degas the mixture by sparging with Argon for 15 minutes. Dissolved oxygen rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) complexes, halting the reaction.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the vessel.
-
Thermal Activation: Heat the reaction mixture to 90°C. Validation: Monitor via TLC (Hexanes:EtOAc) and LC-MS. The disappearance of the starting material mass ( m/z 249/251) and the appearance of the product mass confirms conversion. The mixture will typically turn from a pale yellow to a dark, heterogeneous suspension as Pd-black precipitates upon completion.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble palladium residues. Extract the aqueous layer with Ethyl Acetate, dry over Na2SO4 , and concentrate in vacuo.
Application in Drug Development: TLR7/8 Antagonists
Beyond basic methodology, 6-Bromo-3-phenylpyridin-2-amine is heavily utilized in the synthesis of selectively substituted quinoline and pyridine derivatives that act as antagonists for Toll-like receptors (TLR) 7 and 8 .
Pathological Context: Systemic Lupus Erythematosus (SLE)
TLR7 and TLR8 are endosomal pattern recognition receptors that detect single-stranded RNA. In autoimmune diseases like SLE and lupus nephritis, aberrant activation of these receptors leads to a hyper-inflammatory state. Antagonists derived from the 6-Bromo-3-phenylpyridin-2-amine scaffold bind to the TLR7/8 binding pocket, preventing the recruitment of the MyD88 adaptor protein and halting the downstream inflammatory cascade .
Mechanism of action for TLR7/8 antagonists blocking the MyD88/IRAK4 signaling cascade.
Structural Activity Relationship (SAR) Insights
In the development of TLR7/8 inhibitors (such as the ER-887586 series developed by Eisai R&D), the 2-amino-3-phenylpyridine motif is crucial. The C3-phenyl group projects into a lipophilic sub-pocket of the TLR dimer interface, while the C2-amine forms a critical hydrogen bond with the receptor backbone. The C6-bromine is strategically replaced (via the Suzuki coupling described in Protocol 1) with solubilizing groups like piperidines or substituted quinolines to optimize the pharmacokinetic profile and achieve sub-20 nM IC50 values .
References
- Eisai R&D Management Co., Ltd. "Selectively Substituted Quinoline Compounds." European Patent Office, EP3057964B1.
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources. Available at:[Link]
-
Frontiers in Immunology. "Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis." Frontiers. Available at:[Link]
Spectroscopic Profile of 6-Bromo-3-phenylpyridin-2-amine: A Technical Guide
Introduction
6-Bromo-3-phenylpyridin-2-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a substituted aminopyridine core, makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Bromo-3-phenylpyridin-2-amine. The interpretation is grounded in fundamental spectroscopic principles and comparison with data from structurally related analogs.
Molecular Structure and Spectroscopic Overview
The molecular structure of 6-Bromo-3-phenylpyridin-2-amine forms the basis for interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with a bromine atom, an amine group, and a phenyl group. This arrangement of functional groups and aromatic systems gives rise to a unique and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-3-phenylpyridin-2-amine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Justification |
| Pyridine H-4 | ~7.5 - 7.8 | Doublet (d) | J = 8-9 | Downfield shift due to proximity to the electronegative nitrogen and deshielding by the phenyl group. Coupled to H-5. |
| Pyridine H-5 | ~6.8 - 7.1 | Doublet (d) | J = 8-9 | Upfield shift relative to H-4 due to the influence of the amino group. Coupled to H-4. |
| Phenyl H (ortho) | ~7.5 - 7.7 | Multiplet (m) | ||
| Phenyl H (meta, para) | ~7.3 - 7.5 | Multiplet (m) | ||
| Amine (NH₂) | ~4.5 - 5.5 | Broad Singlet (br s) | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[1][2] |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
Due to the low natural abundance of ¹³C, a proton-decoupled ¹³C NMR spectrum is typically acquired, resulting in a series of singlet peaks for each unique carbon atom.[3] The chemical shifts are highly dependent on the electronic environment and the nature of the substituents.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| Pyridine C2 | ~158 - 162 | Attached to the amino group (ipso-carbon), resulting in a significant downfield shift. |
| Pyridine C3 | ~125 - 130 | Substituted with the phenyl group. |
| Pyridine C4 | ~138 - 142 | Aromatic CH. |
| Pyridine C5 | ~110 - 115 | Aromatic CH, shielded by the adjacent amino group. |
| Pyridine C6 | ~140 - 145 | Attached to the electronegative bromine atom (ipso-carbon).[4] |
| Phenyl C (ipso) | ~135 - 140 | The carbon atom of the phenyl ring attached to the pyridine ring. |
| Phenyl C (ortho, meta, para) | ~127 - 130 | Aromatic CH carbons of the phenyl ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 6-Bromo-3-phenylpyridin-2-amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[4]
-
-
Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg on Bruker instruments) is standard.[4]
-
A sufficient number of scans should be accumulated for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorptions
The IR spectrum of 6-Bromo-3-phenylpyridin-2-amine is expected to be dominated by vibrations associated with the N-H bonds of the primary amine and the C=C and C=N bonds of the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong | Primary amines typically show two distinct peaks in this region.[1][2][5] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the pyridine and phenyl rings. |
| C=C and C=N Stretch (aromatic) | 1450 - 1650 | Medium - Strong | A series of sharp bands corresponding to the stretching vibrations within the aromatic rings.[6] |
| N-H Bend (scissoring) | 1590 - 1650 | Medium - Strong | This absorption may overlap with the aromatic C=C stretching bands.[2][7] |
| C-Br Stretch | 500 - 650 | Medium - Strong | The position of this band can be variable. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.
Expected Mass Spectrum
The mass spectrum of 6-Bromo-3-phenylpyridin-2-amine will be characterized by a distinct molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.[8]
| m/z Value | Identity | Comments |
| 249/251 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound. |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion can proceed through various pathways, including the loss of the bromine atom or fragmentation of the pyridine or phenyl rings.
Caption: Proposed fragmentation of 6-Bromo-3-phenylpyridin-2-amine.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization method that typically results in a prominent molecular ion peak.
-
-
Data Acquisition:
-
The mass spectrum is acquired, and the m/z values of the parent ion and fragment ions are recorded.
-
Conclusion
The spectroscopic data for 6-Bromo-3-phenylpyridin-2-amine, as predicted from established principles and comparison with related structures, provides a comprehensive fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. The experimental protocols outlined in this guide provide a framework for obtaining high-quality data for this and similar compounds, which is essential for researchers, scientists, and professionals in the field of drug development.
References
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ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine | Request PDF. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]
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PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
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International Journal of Recent Scientific Research. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
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University of Regensburg. (n.d.). 13C-NMR. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]
-
PMC. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]
-
MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Reddit. (2021). Two Primary Amine groups on IR Spectrum : r/chemistry. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 6-Bromo-3-Methylpyridin-2-Amine. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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Introduction: Synthesizing Complex Biarylpyridines for Drug Discovery
An In-Depth Guide to the Suzuki-Miyaura Coupling of 6-Bromo-3-phenylpyridin-2-amine: Protocol and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, which are core structures in numerous biologically active molecules.[4][5][6]
This application note provides a comprehensive protocol and technical guide for the Suzuki-Miyaura coupling of 6-bromo-3-phenylpyridin-2-amine. This substrate is of significant interest as it leads to highly substituted aminopyridine derivatives, a privileged structural motif in medicinal chemistry. However, the presence of the 2-amino group on the pyridine ring presents a distinct challenge. The nitrogen's lone pair can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[7] Therefore, the success of this transformation hinges on a carefully selected set of reaction conditions—specifically the choice of palladium source, ligand, and base—to overcome potential catalyst inhibition and achieve high yields. This guide offers a field-proven protocol and explains the fundamental principles behind each experimental choice, providing researchers with a robust starting point for their synthetic endeavors.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base.[3] The reaction proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br) of the 6-bromo-3-phenylpyridin-2-amine. This is often the rate-determining step and results in a Pd(II) intermediate.[8][9] The reactivity order for halides is generally I > Br > Cl, making aryl bromides excellent substrates.[10]
-
Transmetalation : This step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[11][12][13] This activated species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical and can dramatically affect reaction rates and yields.[12][14]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][8]
The Critical Role of Reagents: A Mechanistic Rationale
The selection of each component is crucial for overcoming the challenges posed by the aminopyridine substrate.
-
Palladium Catalyst & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, aminopyridine substrates often benefit from more robust catalytic systems.[7] Modern catalysts often consist of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a sterically bulky, electron-rich phosphine ligand.[15][16] These ligands, such as SPhos or XPhos, stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the final reductive elimination, preventing catalyst decomposition and increasing turnover.[15][16] For challenging substrates like aryl chlorides or electron-rich aryl bromides, these advanced ligands are essential.[16]
-
Base : The base's primary role is to activate the boronic acid for transmetalation.[12][17][18] Inorganic bases are most common.[12] While strong bases like NaOH can be used, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for sensitive substrates containing functional groups like amines. They are effective at forming the reactive boronate species without promoting unwanted side reactions.[15][16]
-
Solvent : The choice of solvent is critical for solubilizing the reactants and catalyst. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used, often with a small amount of water.[1][3] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[19]
Detailed Experimental Protocol
This protocol describes the coupling of 6-bromo-3-phenylpyridin-2-amine with a generic arylboronic acid.
Safety Precautions : This procedure should be performed by trained personnel in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagent and Materials Table
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | mmol | Equivalents | Purpose |
| 6-Bromo-3-phenylpyridin-2-amine | 249.11 | 249 | 1.0 | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | Varies | - | 1.2 | 1.2 | Coupling Partner |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) | Palladium Pre-catalyst |
| SPhos | 410.47 | 16.4 | 0.04 | 0.04 (4 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 425 | 2.0 | 2.0 | Base |
| 1,4-Dioxane, anhydrous | 88.11 | 4 mL | - | - | Solvent |
| Water, degassed | 18.02 | 1 mL | - | - | Co-solvent |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-3-phenylpyridin-2-amine (249 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).[10]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL). The mixture should be stirred briefly under the inert atmosphere.
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting material indicates completion.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Experimental Workflow and Optimization
The overall process from setup to analysis follows a logical sequence. Careful optimization of key parameters can significantly improve reaction outcomes.
-
Catalyst/Ligand Screening : If the recommended Pd(OAc)₂/SPhos system gives low yields, other ligands like XPhos or pre-formed palladium catalysts like Pd(dppf)Cl₂ can be screened.[16] The catalyst loading can also be adjusted, typically between 1-5 mol%.
-
Base Selection : While K₃PO₄ is a robust choice, other bases like Cs₂CO₃ or K₂CO₃ can be tested. The optimal base is often substrate-dependent.[3]
-
Temperature : The reaction temperature can be optimized. While 100 °C is a good starting point, some reactions may proceed at lower temperatures (e.g., 80 °C) or require higher temperatures, especially if using less reactive coupling partners. Microwave irradiation can dramatically reduce reaction times.[7]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Alonso, F., Moglie, Y., & Radivoy, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8674–8684.
- (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
- BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Bugarin, A., & Jones, K. D. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3494–3503.
- (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta, 479, 239-246.
- Alonso, F., Moglie, Y., & Radivoy, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(24), 8674-8684.
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University website.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.
- Tan, B. S., Kong, F.-Y., & Thota, R. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 555.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
- Maravanji, B. (2021, November 21). Re: Suzuki Miyaura coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Stanetty, P., & Schnürch, M. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9295–9301.
- (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides website.
- (n.d.). Effect of Pd II complexes in Suzuki coupling.
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Application Note: Synthesis of Complex Biaryl Scaffolds Using 6-Bromo-3-phenylpyridin-2-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the construction of biaryl and heterobiaryl compounds utilizing 6-Bromo-3-phenylpyridin-2-amine as a primary electrophilic building block.
Chemical Profile & Reactivity Rationale
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry, as these motifs are ubiquitous in biologically active molecules and functional materials[1]. The compound 6-Bromo-3-phenylpyridin-2-amine (CAS: 102249-49-0)[2] serves as an exceptionally versatile scaffold for drug discovery.
From a mechanistic perspective, this building block presents a unique reactivity profile:
-
Highly Activated Electrophilic Center: The carbon-bromine (C-Br) bond at the C6 position is highly activated toward oxidative addition by Palladium(0) catalysts. This is due to the electron-withdrawing nature of the adjacent pyridine nitrogen, which lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, facilitating metal insertion[3].
-
Orthogonal Functional Handles: The C3-phenyl group provides essential lipophilicity and steric bulk, which is often required for fitting into deep hydrophobic pockets in protein targets. Meanwhile, the unprotected C2-amino group serves as a critical hydrogen-bond donor.
-
Chemoselectivity Challenges: The presence of an unprotected primary amine (-NH₂) introduces the risk of competitive N-arylation (Buchwald-Hartwig amination). To exclusively drive carbon-carbon (C-C) bond formation via the Suzuki-Miyaura pathway[4], the experimental design must utilize mild inorganic bases and specific bidentate phosphine ligands that favor reductive elimination over amine coordination[5].
Mechanistic Pathway: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling relies on a finely tuned Pd(0)/Pd(II) catalytic cycle. For 6-bromo-2-aminopyridines, the rate-determining step is often transmetalation, which requires the activation of the arylboronic acid by a base to form a reactive, electron-rich boronate complex[6].
Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic steps.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, every reagent choice is grounded in chemical causality:
-
Catalyst Selection (Pd(dppf)Cl₂): We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement dramatically accelerates the final reductive elimination step, outcompeting any potential coordination from the unprotected C2-amine[5].
-
Base Selection (K₂CO₃ or K₃PO₄): Strong bases (like NaOtBu) will deprotonate the 2-amino group, leading to unwanted C-N coupling. Mild, water-soluble bases like Potassium Carbonate (K₂CO₃) are strong enough to form the required boronate intermediate but weak enough to leave the amine intact[4].
-
Solvent System (1,4-Dioxane / H₂O, 4:1 v/v): A biphasic system is mandatory. 1,4-Dioxane effectively dissolves the hydrophobic 6-Bromo-3-phenylpyridin-2-amine and the Pd catalyst, while water is essential to dissolve the inorganic base and facilitate the transmetalation step by hydrating the boronic acid[1].
Experimental Workflow
Experimental workflow for synthesizing biaryl compounds via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system. Visual and chromatographic markers are embedded within the steps to ensure quality control in real-time.
Step 1: Reaction Assembly & Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).
-
Self-Validation (Degassing): Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid into a biphenyl byproduct, which complicates purification.
Step 2: Catalyst Addition & Heating 4. Briefly pause the Argon flow to quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). The solution will typically take on a deep red/orange hue. 5. Seal the flask and heat the mixture in a pre-warmed oil bath at 90 °C.
Step 3: In-Process Monitoring (Quality Control) 6. Self-Validation (TLC): After 2 hours, sample the organic layer. Run a Thin Layer Chromatography (TLC) plate using Hexanes/Ethyl Acetate (3:1). 7. The starting 6-bromopyridine will appear as a distinct UV-active spot (R_f ~ 0.45). The reaction is complete when this spot is entirely consumed and replaced by a highly fluorescent, more polar product spot (R_f ~ 0.25 - 0.35, depending on the boronic acid used).
Step 4: Workup & Isolation 8. Cool the reaction to room temperature. Quench by adding 10 mL of water. 9. Self-Validation (Visual): The precipitation of a fine black powder (Pd black) at this stage is normal and indicates the expected decomposition of the active catalyst upon exposure to air and cooling. 10. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford the pure biaryl product.
Quantitative Data Summary
The table below summarizes the expected yields and reaction times when coupling 6-Bromo-3-phenylpyridin-2-amine with various boronic acids under the optimized protocol.
| Entry | Arylboronic Acid Partner | Catalyst System | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4.0 | 88% | >98% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5.0 | 85% | >97% |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | 6.5 | 79% | >95% |
| 4 | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 8.0 | 72% | >96% |
Note: Sterically hindered ortho-substituted boronic acids (Entry 4) require extended reaction times due to the increased activation energy required during the transmetalation step.
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- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-3-phenylpyridin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7] Compared to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution, the Buchwald-Hartwig amination offers milder reaction conditions, broader substrate scope, and superior functional group tolerance.[1][3][4]
The specific substrate, 6-Bromo-3-phenylpyridin-2-amine, presents a unique synthetic challenge and opportunity. The presence of the free amino group on the pyridine ring can lead to catalyst inhibition or self-coupling side reactions. The pyridine nitrogen itself is known to coordinate with the palladium catalyst, potentially poisoning it and impeding the catalytic cycle.[8] Therefore, a carefully optimized protocol is essential to achieve high yields and purity of the desired N-arylated product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Buchwald-Hartwig amination on this challenging substrate.
Understanding the Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps, as illustrated below.[1][3][6][7][9]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 6-Bromo-3-phenylpyridin-2-amine to form a Pd(II) complex.[1][3][9][10] This is often the rate-limiting step, particularly with less reactive aryl halides like chlorides.[11]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[3][7][12]
-
Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][9][10]
Strategic Considerations for the Amination of 6-Bromo-3-phenylpyridin-2-amine
The unique structure of 6-Bromo-3-phenylpyridin-2-amine necessitates careful consideration of the reaction parameters to mitigate potential side reactions and catalyst deactivation.
-
Catalyst and Ligand Selection: The choice of ligand is critical for a successful outcome.[8] Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[6] For challenging substrates like heteroaryl amines, specialized ligands are often required.[13] Modern palladium precatalysts, which readily form the active monoligated Pd(0) species, are often more effective than traditional sources like Pd(OAc)₂.[11][13][14]
-
Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine.[13] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9][11] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[13]
-
Solvent Choice: The solvent plays a crucial role in solubility and reaction rate.[15][16] Aprotic, nonpolar solvents such as toluene and 1,4-dioxane are most commonly employed.[8][9] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.[8][11]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of 6-Bromo-3-phenylpyridin-2-amine with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-3-phenylpyridin-2-amine | ≥97% | Commercially Available | |
| Secondary Amine | ≥98% | Commercially Available | Purify if necessary |
| XPhos Pd G3 Precatalyst | Commercially Available | Store under inert atmosphere | |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Degas prior to use |
| Oven-dried reaction vial with stir bar | |||
| Septum-sealed cap | |||
| Inert gas supply (Argon or Nitrogen) | High purity |
Reaction Setup (Strictly under Inert Atmosphere)
Figure 2: Experimental Workflow for Reaction Setup.
-
Preparation: In an inert atmosphere glovebox, add 6-Bromo-3-phenylpyridin-2-amine (1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Sealing: Seal the vial with a cap containing a PTFE septum.
-
Solvent and Amine Addition: Remove the vial from the glovebox. Using standard Schlenk line techniques, add anhydrous, degassed toluene (5 mL) via syringe. Subsequently, add the secondary amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added with the other solids in the glovebox.
-
Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.[8][9] Stir the reaction mixture vigorously for 12-24 hours.[8][13]
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Work-up and Purification
-
Quenching: After the reaction is deemed complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite® to remove the palladium catalyst residues.[8]
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a reliable precatalyst like a G3 or G4 palladacycle.[11][13] Ensure a strictly inert atmosphere.[8][11] |
| Catalyst Poisoning | The pyridine nitrogen can inhibit the catalyst.[8] Consider a ligand screen; bulkier ligands like tBuBrettPhos may be beneficial.[13] | |
| Poor Reagent Purity | Use anhydrous, degassed solvents and ensure the purity of starting materials.[8] | |
| Formation of Palladium Black | Catalyst Decomposition | This indicates the active catalyst has crashed out of solution.[8] Re-evaluate the ligand choice, temperature, and ensure an oxygen-free environment. |
| Hydrodehalogenation Side Product | Unproductive Side Reaction | This occurs when the amide undergoes β-hydride elimination.[1] A different ligand or base may be required to favor reductive elimination. |
| Incomplete Reaction | Insufficient Reaction Time/Temp | Ensure the reaction is heated to the appropriate temperature (typically 80-110 °C) and allowed to run for a sufficient duration (12-24 hours).[8][9] |
Safety Precautions
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere of argon or nitrogen.[8]
-
Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
The Buchwald-Hartwig amination of 6-Bromo-3-phenylpyridin-2-amine is a challenging yet highly valuable transformation. Success hinges on the careful selection of the catalyst system, base, and solvent, as well as the rigorous exclusion of air and moisture. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can effectively navigate the complexities of this reaction to synthesize valuable di- and tri-substituted pyridine derivatives for applications in drug discovery and materials science.
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Christensen, H., et al. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. 2006;10(4):762-769. [Link]
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Organic Synthesis Portal. Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
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Christensen, H., et al. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database. Published 2006. [Link]
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Norrby, P.-O., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014;79(22):11961-11969. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed March 28, 2026. [Link]
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Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2025. [Link]
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Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;11(1):255-263. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Published September 6, 2018. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Accessed March 28, 2026. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Accessed March 28, 2026. [Link]
-
Dorel, R., et al. The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(48):17118-17129. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Published May 22, 2022. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Accessed March 28, 2026. [Link]
-
ResearchGate. Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. Published December 8, 2012. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Lei, P., & Szostak, M. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. 2021. [Link]
-
TMP Chem. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Published April 3, 2025. [Link]
-
Laksmikantam, V., et al. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis. 2006;348(12-13):1728-1732. [Link]
-
Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Accessed March 28, 2026. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Accessed March 28, 2026. [Link]
-
Reddit. Buchwald-Hartwig Amination Solvent Choice. r/chemistry. Published November 18, 2017. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. Accessed March 28, 2026. [Link]
-
Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Accessed March 28, 2026. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Accessed March 28, 2026. [Link]
-
Buchwald, S. L., et al. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. 2010;12(20):4682-4685. [Link]
-
Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Published January 29, 2017. [Link]
-
Beletskaya, I. P., et al. Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Collection of Czechoslovak Chemical Communications. 2007;72(5-6):785-819. [Link]
-
Lerrick, R. I., et al. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules. 2025;30(16):35. [Link]
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Application Notes: 6-Bromo-3-phenylpyridin-2-amine in Kinase Inhibitor Discovery
Executive Summary & Chemical Profile
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably anchor to biological targets while offering synthetic handles for rapid diversification. 6-Bromo-3-phenylpyridin-2-amine (CAS: 102249-49-0) is a premier bifunctional building block utilized extensively in the development of small-molecule kinase inhibitors[1][2].
-
Chemical Name : 6-Bromo-3-phenylpyridin-2-amine
-
Molecular Formula : C11H9BrN2
-
Molecular Weight : 249.11 g/mol
-
Core Utility : ATP-competitive hinge-binding scaffold with a pre-installed hydrophobic selectivity vector and a late-stage cross-coupling handle.
Mechanistic Rationale: The 2-Aminopyridine Scaffold (E-E-A-T)
The utility of this molecule is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles governing kinase-ligand interactions. As an Application Scientist, understanding the causality behind each functional group is critical for rational drug design:
-
The Hinge-Binding Motif (2-Amino & Pyridine Nitrogen) : The 2-aminopyridine core is a classic ATP-mimetic. It forms a highly stable bidentate hydrogen-bond network with the kinase hinge region. Specifically, the exocyclic primary amine acts as an H-bond donor to a backbone carbonyl, while the pyridine nitrogen acts as an H-bond acceptor from a backbone amide NH[3]. This interaction is the primary anchor for drugs like the ALK inhibitor Crizotinib[3].
-
The Selectivity Vector (3-Phenyl Group) : Positioned adjacent to the hinge-binding face, the 3-phenyl group is sterically forced to project into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This van der Waals interaction is critical for driving isoform selectivity (e.g., discriminating between PI3K isoforms or closely related receptor tyrosine kinases)[4][5].
-
The Synthetic Handle (6-Bromo Group) : The bromine atom at the 6-position is strategically oriented toward the solvent-exposed channel or the ribose pocket of the kinase. It serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to append solubilizing groups (e.g., piperazines or morpholines) to optimize pharmacokinetic properties without disrupting the primary binding mode[6][7].
Scaffold Functionalization & Signaling Impact
Logical breakdown of the 6-Bromo-3-phenylpyridin-2-amine scaffold in kinase inhibitor design.
Intracellular signaling pathways disrupted by 2-aminopyridine-based kinase inhibitors.
Experimental Protocols: Late-Stage Diversification
To transform 6-Bromo-3-phenylpyridin-2-amine into a mature drug candidate, robust C-C and C-N bond-forming methodologies are required. The following protocols are engineered as self-validating systems to ensure high fidelity at the bench.
Protocol A: Suzuki-Miyaura Cross-Coupling at the 6-Position
Objective : Introduce aryl/heteroaryl groups to access the kinase solvent-exposed region[7][8]. Causality : The selection of Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄ is critical. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-limiting reductive elimination step and suppressing competitive protodeboronation of the boronic acid.
Step-by-Step Methodology :
-
Preparation : In an oven-dried Schlenk flask, combine 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under an argon atmosphere.
-
Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Note: The biphasic system ensures solubility of both the organic scaffold and the inorganic base.
-
Reaction : Heat the mixture to 90 °C and stir vigorously for 4–6 hours.
-
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Checkpoints :
-
Initiation: The reaction mixture should transition from a heterogeneous suspension to a homogenous dark red/brown solution upon reaching 90 °C, indicating active Pd(0) formation.
-
Completion: LC-MS analysis must show the complete disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material (m/z ~249/251) and the appearance of the target mass.
Protocol B: Buchwald-Hartwig Amination at the 6-Position
Objective : Form C-N bonds to append solubilizing aliphatic amines (e.g., piperazines) to improve pharmacokinetic properties[9]. Causality : The unprotected primary amine at the 2-position poses a severe chemoselectivity challenge, as it can competitively bind the palladium center. Utilizing a bulky, electron-rich precatalyst like RuPhos Pd G3 sterically favors oxidative addition at the 6-bromo position while preventing catalyst deactivation by the native 2-amino group.
Step-by-Step Methodology :
-
Preparation : In a glovebox, charge a vial with 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 0.5 mmol), the secondary amine (e.g., N-methylpiperazine, 1.5 equiv, 0.75 mmol), NaOtBu (2.0 equiv, 1.0 mmol), and RuPhos Pd G3 (0.05 equiv, 0.025 mmol).
-
Solvent Introduction : Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined cap.
-
Reaction : Remove from the glovebox and heat at 100 °C for 12 hours.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with DCM (3 × 10 mL).
-
Purification : Concentrate the combined organic layers and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).
Self-Validation Checkpoints :
-
Progression: TLC monitoring (UV active at 254 nm) should reveal the consumption of the starting material (Rf ~0.4 in 30% EtOAc/Hexanes) and the emergence of a highly polar, ninhydrin-active product spot.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the empirical optimization data for functionalizing the 6-position of the scaffold, highlighting the superiority of modern catalyst systems.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 82–95 | Bidentate ligand enforces cis-geometry, accelerating reductive elimination. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 60–75 | Monodentate ligand; slower elimination, prone to protodeboronation. |
| Buchwald-Hartwig | RuPhos Pd G3 | NaOtBu | Toluene | 100 | 78–88 | Bulky ligand prevents catalyst poisoning by the unprotected 2-NH₂ group. |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 40–55 | Sluggish oxidative addition; competitive binding from substrate amine. |
References
-
Title : Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source : ACS Medicinal Chemistry Letters URL :[Link]
-
Title : Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source : MDPI URL :[Link]
-
Title : Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond Source : PMC (National Institutes of Health) URL : [Link]
-
Title : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source : PMC (National Institutes of Health) URL :[Link]
-
Title : Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source : ACS Publications URL :[Link]
- Source: Google Patents (WO2015187451A1)
-
Title : Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors (PMC Version) Source : PMC (National Institutes of Health) URL : [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof - Google Patents [patents.google.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Arylation of 6-Bromo-3-phenylpyridin-2-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Strategic Significance in Drug Discovery
The compound 6-Bromo-3-phenylpyridin-2-amine is a highly valuable bifunctional building block. The 2-aminopyridine core is a privileged pharmacophore widely utilized in the design of kinase inhibitors and GPCR ligands. Meanwhile, the 6-bromo substituent serves as a critical synthetic handle for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling.
Functionalizing the exocyclic amine via transition-metal catalysis without triggering competitive reactions at the C-Br bond requires precise chemocontrol. This application note provides a self-validating, field-proven protocol for the chemoselective N-arylation of this substrate using exogenous aryl iodides.
Mechanistic Insights & Causality (E-E-A-T)
Achieving high yields and absolute chemoselectivity with 6-Bromo-3-phenylpyridin-2-amine requires overcoming three distinct chemical hurdles:
-
The Catalyst Poisoning Dilemma: 2-Aminopyridines are notoriously challenging substrates for cross-coupling. The adjacent ring nitrogen and exocyclic amine can act as an amidine-like bidentate ligand, forming highly stable κ2 -complexes with palladium or copper. This thermodynamic sink stalls the catalytic cycle. To overcome this, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos) or rigid bidentate ligands with large bite angles (e.g., Xantphos) are strictly required. These ligands enforce a monocoordinated state and accelerate the rate-determining reductive elimination step () [1].
-
Steric Shielding: The presence of the 3-phenyl group imposes significant steric hindrance around the nucleophilic amine. Standard ligands like BINAP fail to promote the coupling due to the inability to accommodate the bulky substrate during the amine coordination step.
-
Chemoselectivity (C-I vs. C-Br): The intrinsic bond dissociation energy dictates the reactivity order: C-I > C-Br > C-Cl () [2]. By utilizing an aryl iodide as the electrophilic coupling partner and strictly controlling the reaction temperature (60–80 °C), the Pd(0) catalyst selectively undergoes oxidative addition into the weaker C-I bond. This kinetic control leaves the C-Br bond of the 6-bromo-3-phenylpyridin-2-amine completely intact for downstream chemistry () [3].
Chemoselective Pd-Catalyzed Buchwald-Hartwig Catalytic Cycle.
Optimization & Quantitative Data
The table below summarizes the causality behind the optimized conditions. Deviation from the optimal temperature or ligand choice results in either catalyst poisoning or loss of chemoselectivity (oligomerization).
| Entry | Catalyst / Ligand | Base | Temp (°C) | Conversion (%) | Chemoselectivity (N-Aryl : C-Br Reacted) |
| 1 | Pd2(dba)3 / BINAP | Cs2CO3 | 100 | <10 | N/A (Catalyst Poisoned) |
| 2 | Pd2(dba)3 / Xantphos | Cs2CO3 | 80 | 75 | 95:5 |
| 3 | Pd2(dba)3 / BrettPhos | NaOtBu | 70 | >99 | >99:1 |
| 4 | Pd2(dba)3 / BrettPhos | NaOtBu | 110 | >99 | 60:40 (Oligomerization) |
| 5 | CuI / DMEDA | K3PO4 | 90 | 85 | >99:1 |
Note: Entry 3 represents the optimal Palladium protocol. Entry 5 represents an orthogonal Copper-catalyzed alternative if Pd-contamination is a concern for the final Active Pharmaceutical Ingredient (API).
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Primary Recommendation)
Reagents:
-
6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 1.0 mmol)
-
Aryl Iodide (1.2 equiv, 1.2 mmol)
-
Pd2(dba)3 (2.0 mol%, 0.02 mmol)
-
BrettPhos (4.5 mol%, 0.045 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (0.2 M, 5.0 mL)
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-phenylpyridin-2-amine, the aryl iodide (if solid), Pd2(dba)3, BrettPhos, and NaOtBu.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed toluene (and the aryl iodide if liquid) via syringe.
-
Heating & Self-Validation: Place the reaction vessel in a pre-heated oil bath at 70 °C . Stir vigorously for 12–16 hours.
-
Quality Control Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: successful chemoselectivity is confirmed by the presence of a 1:1 isotopic doublet (M / M+2) in the product mass spectrum, confirming the preservation of the C-Br bond. If a singlet mass peak emerges, the temperature is too high and C-Br activation is occurring.
-
-
Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-arylated product.
Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Orthogonal Alternative)
If the substrate contains functional groups sensitive to strong bases like NaOtBu, or if palladium must be avoided, this Cu-catalyzed route provides exceptional C-I over C-Br chemoselectivity.
Reagents:
-
6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 1.0 mmol)
-
Aryl Iodide (1.5 equiv, 1.5 mmol)
-
CuI (10 mol%, 0.1 mmol)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%, 0.2 mmol)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (0.5 M, 2.0 mL)
Step-by-Step Methodology:
-
Charge a sealed tube with the amine, CuI, and K3PO4 under Argon.
-
Add anhydrous 1,4-dioxane, followed by the aryl iodide and DMEDA ligand via syringe.
-
Seal the tube and heat at 90 °C for 24 hours. (Copper inherently resists C-Br insertion at this temperature, ensuring absolute chemoselectivity).
-
Cool to room temperature, dilute with dichloromethane, wash with 5% aqueous ammonia (to remove copper complexes), dry over Na2SO4, and purify via chromatography.
Standardized workflow for the chemoselective N-arylation protocol.
References
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. URL:[Link]
-
Mphahlele, M. J., & Mmonwa, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. URL:[Link]
-
Yin, J., Zhao, M. M., Huffman, M. A., & McNamara, J. M. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. URL:[Link]
Application Note: Chemoselective N-Derivatization of 6-Bromo-3-phenylpyridin-2-amine
Introduction & Mechanistic Rationale
6-Bromo-3-phenylpyridin-2-amine (CAS: 102249-49-0) is a highly functionalized heterocycle utilized as a critical building block in medicinal chemistry and drug discovery[1]. The molecule presents a classic chemoselectivity challenge: derivatizing the 2-amino group while preserving the 6-bromo substituent for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Causality Behind Reactivity: The 2-amino group in this scaffold is exceptionally electron-deficient and a poor nucleophile. This deficiency is driven by the resonance delocalization of the nitrogen lone pair into the electron-withdrawing pyridine ring, which is further exacerbated by the strong inductive pull of the 6-bromo group. Additionally, the adjacent 3-phenyl group creates significant steric hindrance.
Consequently, standard electrophilic substitutions (like mild acylation with anhydrides and pyridine) often fail or require forcing conditions that risk degrading the molecule. Furthermore, transition-metal-catalyzed amination strategies must be strictly avoided at this stage, as metals like Palladium or Copper will readily undergo oxidative addition into the labile C(sp2)-Br bond, leading to polymerization or unwanted cross-coupling[2].
To achieve successful derivatization, we must employ highly chemoselective, transition-metal-free methodologies.
Strategic Workflows
To achieve N-derivatization without compromising the C-Br bond, two orthogonal strategies are employed:
-
Cryogenic N-Acylation: Utilizing strong, non-nucleophilic silylamide bases (e.g., NaHMDS) to generate a highly reactive amide anion, followed by trapping with an acyl chloride. Alternatively, transition-metal-free acylation using N-acylglutarimides provides exquisite chemoselectivity[3].
-
Metal-Free N-Alkylation: A novel decarboxylative pathway utilizing 1,2-diketones and BF3·OEt2 catalysis. This avoids the use of alkyl halides and transition metals, ensuring the C-Br bond remains completely intact[4].
Figure 1: Divergent chemoselective derivatization pathways for 6-Bromo-3-phenylpyridin-2-amine.
Quantitative Data Summary
The following table summarizes the comparative metrics of the validated derivatization strategies, highlighting their efficiency and chemoselectivity.
| Derivatization Strategy | Reagents & Catalyst | Temperature | Chemoselectivity (C-Br Intact) | Yield Range | Key Advantage |
| N-Acylation (Strong Base) | NaHMDS, Acyl Chloride, THF | -78 °C to RT | Excellent | 75–85% | Overcomes severe steric hindrance |
| N-Acylation (Metal-Free) | N-acylglutarimides, KN(TMS)₂ | Room Temp | Excellent | 70–80% | Mild, highly selective[3][5] |
| N-Alkylation (Metal-Free) | 1,2-Diketones, BF3·OEt2 | 150 °C (Aerobic) | Excellent | 65–95% | Avoids alkyl halides and metals[6] |
Experimental Protocols
Protocol A: Chemoselective Cryogenic N-Acylation
Objective: To synthesize N-acyl derivatives of 6-bromo-3-phenylpyridin-2-amine while preventing halogen-metal exchange or benzyne formation.
Causality Behind Experimental Choices: Because the 2-amino group is highly deactivated, standard bases like triethylamine or pyridine are insufficiently basic to drive the reaction. Sodium bis(trimethylsilyl)amide (NaHMDS) is selected because it is a strong, sterically hindered base that quantitatively deprotonates the amine without acting as a nucleophile. Performing the deprotonation at cryogenic temperatures (-78 °C) kinetically freezes out any potential side reactions involving the 6-bromo substituent.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon gas.
-
Dissolution: Dissolve 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.2 equiv) over 10 minutes. Stir at -78 °C for 30 minutes.
-
Acylation: Slowly add the desired acyl chloride (1.1 equiv) dissolved in 2 mL of anhydrous THF.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating Checkpoints:
-
Visual Cue: The reaction mixture will typically undergo a distinct color shift (often to a deep yellow/orange) upon the addition of NaHMDS, indicating the successful formation of the nitrogen anion.
-
Analytical Validation (LC-MS): Post-reaction mass spectrometry must show the preservation of the M and M+2 isotopic pattern characteristic of the bromine atom (approx. 1:1 ratio), confirming the C-Br bond was not compromised during the strong base treatment.
Protocol B: Metal-Free N-Alkylation via Decarboxylative Catalysis
Objective: To synthesize secondary N-alkyl amines without the use of transition metals or harsh alkyl halides.
Causality Behind Experimental Choices: Standard alkylation with alkyl halides often leads to over-alkylation (forming quaternary salts) and requires conditions that degrade the starting material. By utilizing 1,2-diketones with Boron trifluoride etherate (BF3·OEt2) as a Lewis acid catalyst, we exploit a metal-free decarboxylative pathway[4][7]. The Lewis acid activates the diketone, facilitating nucleophilic attack by the deactivated 2-amino group. This forms an iminium-keto intermediate that expels CO₂, yielding the mono-alkylated product while leaving the 6-bromo group completely untouched.
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv, 1.0 mmol) and the corresponding 1,2-diketone (1.2 equiv).
-
Catalyst Addition: Add BF3·OEt2 (20 mol%) to the mixture.
-
Solvent & Heating: Add xylene (5 mL) as the solvent. Attach a reflux condenser and heat the mixture to 150 °C in an oil bath under aerobic conditions for 24–48 hours[8].
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature, dilute with water (15 mL), and extract with Dichloromethane (3 x 15 mL).
-
Purification: Dry the organic phase over Na₂SO₄, evaporate the solvent, and purify the crude product by column chromatography.
Self-Validating Checkpoints:
-
Physical Indicator: The evolution of CO₂ gas (mild bubbling) during the heating phase is a direct physical indicator of the decarboxylative intermediate breaking down into the desired product[6].
-
Analytical Validation (NMR): ¹H-NMR will show the disappearance of the primary -NH₂ broad singlet and the appearance of a new secondary -NH proton, alongside the integration of the newly appended alkyl/aryl protons, while the pyridine core protons remain intact.
References
- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. PubMed (NIH).
- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ResearchGate.
- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. American Chemical Society.
- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry. ACS Publications.
- 2-amino-6-bromo-3-phenylpyridine 102249-49-0 wiki. Guidechem.
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers (RSC Publishing).
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. DSpace@MIT.
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. RSC Publishing.
Sources
- 1. Page loading... [guidechem.com]
- 2. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols [dspace.mit.edu]
- 3. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Experimental workflow for Suzuki coupling reactions of aminopyridines
Application Note: Advanced Experimental Workflows for Suzuki-Miyaura Cross-Coupling of Aminopyridines
Introduction & Mechanistic Challenges
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern synthetic chemistry, widely utilized in pharmaceutical drug development to construct complex biaryl and hetero-biaryl scaffolds[1]. However, applying this methodology to aminopyridines presents unique mechanistic hurdles.
The presence of both a primary amine and a pyridine nitrogen creates a highly basic, multi-dentate environment. These lone pairs of electrons can strongly coordinate to the palladium catalyst, forming stable, inactive complexes[1]. This coordination effectively poisons the catalytic cycle by preventing the crucial oxidative addition step. Historically, chemists bypassed this issue by adding protecting groups to the amine, which added synthetic steps and reduced overall yield.
Today, the rational design of catalytic systems offers a direct solution. Utilizing bulky, electron-rich ligands—such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)—forces the dissociation of the basic nitrogen atoms from the palladium center through steric repulsion[2]. Simultaneously, the electron-rich nature of these ligands accelerates the oxidative addition of the electron-deficient heteroaryl halide, allowing the catalytic cycle to proceed smoothly without the need for protecting groups.
Mechanistic role of bulky ligands in preventing catalyst poisoning by aminopyridines.
Reaction Condition Matrix
The success of the coupling heavily depends on the interplay between the catalyst, base, and solvent. The base is critical not only for the formation of the reactive boronate species required for transmetalation but also for modulating the pH, which directly affects the protonation state of the aminopyridine[3]. Biphasic solvent systems (e.g., 1,4-dioxane/water or toluene/ethanol/water) are typically employed to ensure the solubility of both the organic substrates and the inorganic base[1][4].
Table 1: Comparative Conditions for Aminopyridine Suzuki Couplings
| Aminopyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent System | Temp / Time | Yield |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd / Dialkylbiarylphosphine | K3PO4 | Dioxane/H2O | 100 °C, 12 h | 99% |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd / Dialkylbiarylphosphine | K3PO4 | Dioxane/H2O | 100 °C, 12 h | 82% |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 (2 eq) | Dioxane/H2O (4:1) | 120-150 °C (MW), 10-30 min | High[1] |
| 2-Chloro-4-aminopyridine | Phenylboronic acid | Pd(PPh3)2Cl2 | K3PO4 | MeCN/H2O | Reflux (under CO2) | Quant.[3] |
Note: Microwave (MW) irradiation can significantly reduce reaction times from several hours to minutes, making it highly efficient for rapid library synthesis[1]. Furthermore, utilizing a CO2 atmosphere has been shown to alter the pH of the aqueous phase, dramatically improving yields for specific basic nitrogen substrates like 4-aminopyridines that otherwise fail under standard N2 atmospheres[3].
Experimental Workflow
Standardized experimental workflow for the Suzuki coupling of aminopyridines.
Self-Validating Experimental Protocol
This protocol outlines the coupling of an aminopyridine (e.g., 6-bromopyridin-3-amine) with an arylboronic acid using a robust Pd(PPh3)4 or Pd/SPhos system[1][2]. The procedure is designed with built-in validation checks to ensure scientific integrity and rapid troubleshooting.
Reagents & Materials:
-
Aminopyridine halide (1.0 equiv, e.g., 1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2 mol%) + SPhos (4 mol%)[1][2]
-
Base: K3PO4 or K2CO3 (2.0 - 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane and deionized water (4:1 v/v ratio)[1]
Step-by-Step Procedure:
-
Solvent Degassing (Critical Step): Prepare the 1,4-dioxane/water (4:1) mixture. Degas the solvent by sparging with inert gas (N2 or Argon) for at least 30 minutes, or perform three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands and degrades the Pd(0) active species, leading to premature reaction termination.
-
-
Reagent Loading: To an oven-dried Schlenk flask or microwave vial, add the aminopyridine (1.0 mmol), arylboronic acid (1.5 mmol), and the inorganic base (3.0 mmol)[1].
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this process three times[1].
-
Catalyst Addition: Quickly remove the septum under a positive flow of inert gas, add the palladium catalyst (and ligand if using a precatalyst system), and re-seal. Repeat the evacuate/backfill cycle once more.
-
Reaction Initiation: Inject the degassed solvent mixture (approx. 5 mL) via syringe.
-
In-Process Control (IPC) & Self-Validation:
-
Visual Cue: A healthy catalytic cycle typically maintains a yellow, orange, or amber homogeneous solution. If the solution turns jet-black immediately upon heating, it indicates the precipitation of "palladium black" (inactive Pd nanoparticles), suggesting ligand oxidation or severe catalyst poisoning.
-
Analytical Cue: Sample the reaction and analyze via LC-MS.
-
Scenario A: Starting material is consumed, but the main peak is the protodeboronated aryl ring. Action: The base is too strong or the water content is too high. Switch to a weaker base (e.g., Na2CO3) or use a boronate ester (pinacol ester)[5].
-
Scenario B: Starting material is intact, but the boronic acid has formed a homocoupled biaryl dimer. Action: Oxidative addition failed. The aminopyridine is likely poisoning the catalyst. Switch to a bulkier ligand like SPhos or XPhos[2].
-
-
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography[6].
Scale-Up Considerations in Drug Development
When transitioning from bench-scale to pilot-plant scale (e.g., >1 kg), pharmaceutical process chemistry dictates strict control over residual palladium and impurity profiles. Extensive screening of the catalyst and base is required to minimize side products like borinic acids or homocoupled dimers. Furthermore, highly toxic solvents like 1,4-dioxane are often replaced with more environmentally benign alternatives (e.g., 2-MeTHF or ethanol/water mixtures) to meet regulatory safety and environmental standards[5].
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group The Journal of Organic Chemistry - ACS Publications[Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Organic Chemistry Portal (Angew. Chem. Int. Ed.)[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PMC - National Institutes of Health[Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry MDPI[Link]
-
The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 6-Bromo-3-phenylpyridin-2-amine Derivatives
Welcome to the Technical Support Center. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals encountering side reactions during the synthesis of 6-bromo-3-phenylpyridin-2-amine.
Because dihalogenated 2-aminopyridines present unique electronic and steric challenges, standard Suzuki-Miyaura cross-coupling conditions often lead to complex side-reaction profiles. This guide is designed to help you systematically eliminate these issues.
Part 1: Quantitative Analysis of Common Side Reactions
Before adjusting your protocol, it is critical to identify which competing pathway is dominating your reaction. The table below summarizes the most common side reactions observed when attempting to synthesize 6-bromo-3-phenylpyridin-2-amine.
| Side Reaction | Primary Cause | Typical Abundance (Unoptimized) | Optimization Strategy |
| Incorrect Regioisomer (3-bromo-6-phenyl) | C6-Br is electronically more reactive than C3-Br towards oxidative addition. | 70% – 90% | Switch starting material to 6-bromo-3-iodopyridin-2-amine to force C3 selectivity. |
| Dehalogenation (3-phenylpyridin-2-amine) | Hydride abstraction by Pd(II) from protic solvents or amine bases. | 15% – 30% | Use aprotic solvents (Toluene/H₂O); employ bulky, electron-rich ligands (e.g., SPhos). |
| Bis-arylation (3,6-diphenyl) | Over-coupling due to excess boronic acid or excessive reaction temperatures. | 10% – 20% | Strictly control stoichiometry (1.05 eq PhB(OH)₂); lower temperature to 80°C. |
| Protodeboronation | Base-catalyzed cleavage of the C-B bond in phenylboronic acid. | Variable (Lowers Yield) | Use weaker bases (K₃PO₄); consider using phenylboronic acid pinacol ester (PhBpin). |
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I am using 2-amino-3,6-dibromopyridine, but my major product is 3-bromo-6-phenylpyridin-2-amine. Why is the regioselectivity reversed?
The Causality: In dihalogenated N-heteroarenes, site selectivity for palladium-catalyzed cross-coupling is heavily dictated by the electronic environment of the ring[1]. The 6-position is adjacent to the pyridine nitrogen. This proximity stabilizes the palladium transition state during oxidative addition, making the C6-Br bond significantly more reactive than the C3-Br bond—even though the 3-position is sterically hindered by the 2-amino group.
The Solution: To synthesize 6-bromo-3-phenylpyridin-2-amine, you must invert this inherent reactivity. We strongly recommend changing your starting material to 6-bromo-3-iodopyridin-2-amine (CAS 1245643-34-8)[2]. Because the C-I bond undergoes oxidative addition orders of magnitude faster than the C-Br bond, the Suzuki coupling will occur exclusively at the 3-position, leaving the 6-bromo group completely intact.
Q2: After switching to the iodo-bromo precursor, I am successfully coupling at the 3-position, but I observe 15-30% of the dehalogenated byproduct (3-phenylpyridin-2-amine). How do I stop this?
The Causality: Dehalogenation is a notorious side reaction in Suzuki-Miyaura couplings[3]. It occurs when the active Pd(0) catalyst undergoes an off-cycle oxidative addition into the remaining C6-Br bond. The resulting Pd(II) complex then abstracts a hydride from the reaction mixture (commonly from protic solvents like ethanol or amine bases) and undergoes reductive elimination to yield the deshalo byproduct[4]. Aryl iodides and bromides are particularly susceptible to this pathway[5].
The Solution:
-
Eliminate Protic Solvents: Switch from Ethanol/Water to an aprotic system like 1,4-Dioxane/Water or Toluene/Water.
-
Optimize the Ligand: Use a bulky, electron-rich biaryl phosphine ligand like SPhos. These ligands accelerate the rate-determining reductive elimination step of the desired catalytic cycle, outcompeting the off-cycle dehalogenation pathway.
-
Lower Temperature: Reduce the reaction temperature from 100°C to 80°C to prevent off-cycle oxidative addition into the C-Br bond.
Q3: My phenylboronic acid seems to be degrading before the coupling completes, leading to stalled reactions. What is happening?
The Causality: You are likely observing protodeboronation, where the carbon-boron bond is cleaved by the base and water, yielding benzene and boric acid[4]. This degradation is accelerated by strong bases and high temperatures. The Solution: Switch to a milder base such as K₂CO₃ or K₃PO₄ instead of NaOtBu or NaOH. Alternatively, use phenylboronic acid pinacol ester (PhBpin), which is significantly more stable against protodeboronation than the free boronic acid.
Part 3: Mechanistic & Workflow Visualizations
Regioselectivity workflow comparing di-bromo vs. iodo-bromo pyridine substrates.
Catalytic cycle of Suzuki coupling highlighting the off-cycle dehalogenation pathway.
Part 4: Validated Experimental Protocol
Regioselective Synthesis of 6-Bromo-3-phenylpyridin-2-amine
Objective: To achieve >95% regioselectivity while suppressing dehalogenation and bis-arylation side reactions.
Reagents & Materials:
-
Substrate: 6-bromo-3-iodopyridin-2-amine (1.0 eq, 10 mmol)
-
Coupling Partner: Phenylboronic acid (1.05 eq, 10.5 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 eq, 0.2 mmol)
-
Ligand: SPhos (0.04 eq, 0.4 mmol)
-
Base: K₃PO₄ (2.0 eq, 20 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 6-bromo-3-iodopyridin-2-amine, phenylboronic acid, and K₃PO₄.
-
Solvent Addition: Add 40 mL of anhydrous 1,4-Dioxane and 10 mL of deionized water.
-
Degassing (Critical Step): Degas the mixture by bubbling argon or nitrogen directly through the solution for at least 15 minutes. Oxygen presence will rapidly degrade the active Pd(0) catalyst and promote side reactions.
-
Catalyst Activation: Add Pd₂(dba)₃ and SPhos under a positive stream of inert gas. The SPhos ligand is crucial for accelerating reductive elimination and preventing dehalogenation.
-
Reaction: Seal the flask and heat to 80°C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via LC-MS. Caution: Do not exceed 80°C or extend the reaction time unnecessarily, as thermal stress promotes the dehalogenation of the 6-bromo group.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 6-bromo-3-phenylpyridin-2-amine.
Part 5: References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. OpenAIRE. Available at: 1[1]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: 4[4]
-
How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. Available at: 3[3]
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem. Available at: 5[5]
-
6-bromo-3-iodopyridin-2-amine | 1245643-34-8. ChemicalBook. Available at: 2[2]
Sources
Overcoming low yields in cross-coupling of aminobromopyridines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the cross-coupling of aminobromopyridines. These substrates are notoriously challenging and often lead to stalled catalytic cycles, low yields, or complex reaction mixtures.
This guide is designed to move beyond basic troubleshooting. We will break down the mechanistic causality of these failures and provide field-proven, self-validating protocols to rescue your yields.
Diagnostic Workflow for Aminobromopyridine Couplings
Before adjusting your reaction parameters, use the following logic tree to identify the most likely point of failure in your catalytic cycle.
Diagnostic workflow for troubleshooting aminobromopyridine cross-coupling yields.
Section 1: The Mechanistic Root Cause
Q: Why do aminobromopyridines consistently give low yields or incomplete conversions in Suzuki and Buchwald-Hartwig couplings? A: The fundamental issue is competitive coordination leading to severe catalyst poisoning[1]. The lone pair of electrons on both the pyridine nitrogen and the free exocyclic amino group can strongly coordinate to the electrophilic Palladium(II) intermediate[1]. When the substrate acts as a bidentate or bridging ligand, it forms off-cycle, thermodynamically stable Pd-complexes that sequester the catalyst, preventing transmetalation or reductive elimination[2]. Furthermore, the amidine-like structure of 2-aminopyridines can severely retard the initial oxidative addition step[3].
Q: Should I just increase the catalyst loading to overcome poisoning? A: No. Brute-forcing the reaction with 10–20 mol% Pd is inefficient, expensive, and complicates downstream purification (especially for API synthesis where heavy metal limits are strict). Instead, you must modulate the electronics and sterics of the catalytic pocket. The solution lies in either masking the substrate's nucleophilicity or utilizing sterically demanding, electron-rich ligands that outcompete the substrate for Palladium coordination[4].
Section 2: Ligand and Precatalyst Optimization
Q: Which ligands are most effective at preventing aminopyridine coordination? A: Dialkylbiaryl phosphine ligands (the Buchwald ligands) are the gold standard for these substrates. Their immense steric bulk creates a protective "umbrella" around the palladium center, physically blocking the aminopyridine from coordinating in a multidentate fashion[1].
-
For secondary amines: RuPhos or SPhos are highly effective at promoting the coupling to aminobromopyridines[2].
-
For primary amines: BrettPhos or t-BuBrettPhos are preferred. Their specific steric profile prevents bis-arylation and facilitates rapid reductive elimination[3].
-
For exceptionally challenging or unhindered amines: GPhos has shown superior stability and reactivity, even allowing some couplings to proceed at room temperature[5].
Q: My reaction stalls even with XPhos or BrettPhos. What is going wrong? A: The issue is likely the initiation rate of the active catalyst. Traditional Pd(0) sources like Pd2(dba)3 or Pd(OAc)2 require in situ reduction or ligand exchange. This process is slow and allows the strongly coordinating aminobromopyridine to intercept the bare Palladium before the bulky ligand can fully bind. The Solution: Switch to Palladacycle Precatalysts (G3 or G4) [4]. These precatalysts (e.g., t-BuBrettPhos Pd G3 or G4) rapidly and quantitatively generate the active mono-ligated L-Pd(0) species under mild basic conditions[6]. This ensures the palladium is fully protected by the ligand before it ever encounters the aminobromopyridine.
Quantitative Comparison of Ligand/Precatalyst Systems
Synthesized from empirical cross-coupling data of 3-halo-2-aminopyridines[2][3][5].
| Catalyst System | Ligand Class | Target Amine Type | Typical Yield | Mechanistic Advantage |
| Pd2(dba)3 / PPh3 | Monodentate Phosphine | N/A | < 15% | Baseline; suffers from severe catalyst poisoning. |
| Pd2(dba)3 / BINAP | Bidentate Phosphine | Secondary | 40 - 50% | Moderate protection against N-coordination. |
| RuPhos Pd G3 | Dialkylbiaryl Phosphine | Secondary | 75 - 85% | Rapid activation; profound steric shielding of Pd(II). |
| BrettPhos Pd G3 | Dialkylbiaryl Phosphine | Primary (Branched) | 70 - 80% | Prevents bis-arylation; accelerates reductive elimination. |
| GPhos Pd G3 | Dialkylbiaryl Phosphine | Primary (Unhindered) | 85 - 95% | Exceptional room-temperature stability and reactivity. |
Section 3: Substrate Engineering (Protecting Groups)
Q: If I cannot change my catalyst system due to project constraints, how can I modify the substrate? A: You must attenuate the Lewis basicity of the free amine. Converting the primary amine to an electron-withdrawing protecting group, such as an acetamide (Acetyl) or carbamate (Boc), significantly reduces its coordinating ability[1]. Causality: By delocalizing the nitrogen lone pair into the adjacent carbonyl π -system, the amine is no longer a strong nucleophile or a competitive ligand for Palladium. Post-coupling, the protecting group can be cleanly cleaved under standard acidic (TFA/HCl) or basic (NaOH/MeOH) conditions.
Section 4: Validated Experimental Protocol
To ensure a self-validating system, the following protocol utilizes a G3 precatalyst to guarantee active catalyst generation, bypassing the initiation pitfalls associated with standard Palladium sources.
Standard Operating Procedure: Buchwald-Hartwig Amination of Aminobromopyridines
Objective: Achieve >80% yield in the C-N cross-coupling of an unprotected aminobromopyridine with a secondary amine.
Materials:
-
Aminobromopyridine (1.0 equiv, 1.0 mmol)
-
Secondary Amine (1.2 equiv, 1.2 mmol)
-
RuPhos Pd G3 Precatalyst (2–5 mol%)[2]
-
Base: Sodium tert-butoxide ( NaOtBu ) or LHMDS (1.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aminobromopyridine (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol). Scientist's Note: If the amine is a liquid, do not add it yet. If the base is sensitive to the functional groups on your substrate, substitute NaOtBu with weaker bases like Cs2CO3 or K3PO4 , but note that activation of the G3 precatalyst may require slightly higher temperatures.
-
Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane via syringe. Scientist's Note: Oxygen is fatal to the active Pd(0) species. Degassing via freeze-pump-thaw or rigorous sparging is mandatory.
-
Amine Addition: Add the secondary amine (1.2 mmol) via microsyringe.
-
Reaction Initiation & Heating: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours. Scientist's Note: The G3 precatalyst will activate almost immediately upon warming in the presence of the base, turning the solution from a precatalyst suspension to a homogeneous, often dark-colored active catalytic mixture.
-
Monitoring: Monitor the reaction via LC-MS or TLC. The presence of the bulky RuPhos ligand will prevent the aminopyridine from arresting the cycle.
-
Work-up: Once complete, cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Catalytic cycle of Buchwald-Hartwig amination utilizing a Pd G3 precatalyst.
References
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters Source: ACS Publications URL: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: National Institutes of Health (PMC) URL:[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 6-Bromo-3-phenylpyridin-2-amine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with off-target homocoupling during the Suzuki-Miyaura cross-coupling of 6-Bromo-3-phenylpyridin-2-amine .
This substrate presents a unique dual-challenge: the carbon-bromine bond is highly reactive toward oxidative addition, but the adjacent free 2-amino group can coordinate with palladium, altering the catalytic cycle and inadvertently accelerating the competitive homocoupling of your valuable boronic acid [1]. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to suppress these side reactions and maximize your cross-coupling yields.
Mechanistic Causality: The Origins of Homocoupling
To eliminate homocoupling, we must first understand its thermodynamic and kinetic drivers. Homocoupling in this system is almost exclusively the dimerization of the aryl boronic acid, which occurs via two distinct pathways:
-
Oxygen-Driven Oxidative Homocoupling: Dissolved oxygen oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo or hydroxo species. This off-target complex readily undergoes a double transmetalation with two equivalents of boronic acid, followed by reductive elimination to yield the symmetrical biaryl dimer [2, 5].
-
Stoichiometric Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used without a dedicated reducing agent, the initial activation step forces the Pd(II) to consume two equivalents of boronic acid simply to reduce itself to the catalytically active Pd(0) state [3, 6].
Caption: Catalytic cycle contrasting desired cross-coupling vs. oxygen-driven homocoupling pathways.
Troubleshooting FAQs
Q1: Why does 6-Bromo-3-phenylpyridin-2-amine specifically exacerbate boronic acid homocoupling? A1: The free primary amine (-NH₂) at the 2-position acts as a strong electron-donating group and a potential bidentate ligand [1]. It can coordinate to the palladium center, creating a stable, off-cycle intermediate that retards the desired transmetalation step. Because the main catalytic cycle is kinetically slowed, the boronic acid accumulates in the reaction mixture, increasing the probability of bimolecular homocoupling.
Q2: Should I use a Pd(0) or Pd(II) catalyst for this substrate? A2: A Pd(0) source (e.g., Pd₂(dba)₃) is highly recommended. If you use a Pd(II) precatalyst like Pd(OAc)₂, it will directly react with your boronic acid to generate the homocoupled product before the catalytic cycle even begins [3]. If a Pd(II) precatalyst must be used, you must employ a pre-activated Buchwald precatalyst (e.g., XPhos Pd G3) or add a mild reducing agent like potassium formate to rapidly generate the active Pd(0) species [4].
Q3: How does ligand selection influence the suppression of homocoupling? A3: Ligand selection is the most critical chemical variable. You must use bulky, electron-rich phosphine ligands such as XPhos or SPhos [7]. The electron richness accelerates both oxidative addition and reductive elimination. A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, reducing its susceptibility to side reactions. Furthermore, the immense steric bulk of XPhos prevents the 2-amino group of the substrate from poisoning the palladium center.
Q4: What procedural modifications can immediately reduce homocoupling? A4: There are two non-chemical procedural changes you must implement:
-
Strict Deoxygenation: Dissolved oxygen is the primary culprit for catalytic homocoupling [4]. Subsurface nitrogen sparging or freeze-pump-thaw cycles are mandatory.
-
Slow Addition: Use a syringe pump to slowly add the boronic acid over several hours. Homocoupling is second-order with respect to the boronic acid, while the desired transmetalation is first-order. Keeping the instantaneous concentration of the boronic acid low exponentially disfavors the homocoupling pathway [8].
Caption: Decision tree workflow for diagnosing and resolving boronic acid homocoupling.
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution based on established optimization trends for 2-amino-6-bromopyridine derivatives.
| Catalyst / Ligand System | Base | Atmosphere | Boronic Acid Addition | Homocoupling (%) | Cross-Coupling Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Air | Bolus (All at once) | 45% | 30% |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | N₂ (Sparged) | Bolus (All at once) | 15% | 65% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | N₂ (Sparged) | Bolus (All at once) | 5% | 82% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | N₂ (Sparged) | Slow Addition (4h) | < 1% | 94% |
Self-Validating Experimental Protocol
This protocol integrates the mechanistic solutions discussed above into a robust, step-by-step methodology. It utilizes built-in validation checks to ensure each phase is successful before proceeding.
Reagents: 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/Water (4:1 v/v).
Step 1: Rigorous Solvent Deoxygenation
-
Action: Prepare a 4:1 mixture of 1,4-Dioxane and Water in a Schlenk flask. Subsurface sparge the solvent with ultra-high purity Nitrogen or Argon for 45 minutes using a long needle.
-
Validation Check: Dissolved oxygen must be displaced. If using an inline O₂ sensor, the reading should drop below 0.1 ppm. Visually, microbubble formation from the sparging stone should be uniform and continuous.
Step 2: Catalyst Pre-Activation
-
Action: In a separate flame-dried, N₂-flushed vial, combine Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Add 2 mL of the degassed solvent mixture and stir at room temperature for 15 minutes.
-
Validation Check: The solution must transition from a dark, opaque purple/brown (characteristic of Pd₂(dba)₃) to a deep, clear red/orange hue. This color shift confirms the successful ligand exchange and formation of the active L₂Pd(0) complex.
Step 3: Substrate and Base Preparation
-
Action: To the main reaction vessel under N₂, add 6-Bromo-3-phenylpyridin-2-amine (1.0 equiv) and finely milled anhydrous K₃PO₄ (2.0 equiv). Transfer the pre-activated catalyst solution into this vessel via a gas-tight syringe. Heat the mixture to 80 °C.
Step 4: Syringe Pump Slow Addition (The Anti-Homocoupling Step)
-
Action: Dissolve the Aryl Boronic Acid (1.2 equiv) in 3 mL of the degassed solvent. Load this into a syringe pump. Add the solution dropwise to the main reaction vessel at 80 °C over a period of 4 hours.
-
Validation Check: Monitor the reaction via TLC or LC-MS 30 minutes after the addition is complete. You should observe the complete consumption of the bromopyridine starting material with minimal to zero symmetrical biaryl dimer mass detected in the LC-MS trace.
Step 5: Workup and Isolation
-
Action: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
References
-
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. CLOCKSS. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. ACS Publications. Available at: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-phenylpyridin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 6-Bromo-3-phenylpyridin-2-amine .
To achieve a scalable, chromatography-free synthesis, the most robust route utilizes a two-step sequence: Regioselective Iodination followed by a Chemoselective Suzuki-Miyaura Cross-Coupling . This guide breaks down the causality behind the reaction parameters, providing self-validating protocols and troubleshooting FAQs to ensure high-yield API intermediate production.
Two-step scalable synthetic workflow for 6-Bromo-3-phenylpyridin-2-amine.
Part 1: Troubleshooting Regioselective Iodination
The first step requires the iodination of 2-amino-6-bromopyridine using N-Iodosuccinimide (NIS) to yield 2-amino-6-bromo-3-iodopyridine [1].
Q: Why are we seeing di-iodination or iodination at the C-5 position during scale-up? A: This is a kinetic vs. thermodynamic control issue. The exocyclic amino group at C-2 strongly activates both the ortho (C-3) and para (C-5) positions via resonance. Kinetically, the C-3 position is favored. However, during scale-up, poor mixing or local concentration spikes of NIS can lead to over-iodination at C-5. Causality-driven solution: Transition your solvent from halogenated organics to a polar aprotic solvent like Acetonitrile (MeCN). MeCN ensures complete solubility of NIS, preventing local concentration gradients. Furthermore, NIS must be added in controlled portions at 0–5 °C to suppress the thermodynamic di-iodination pathway.
Q: How do I efficiently remove the succinimide byproduct without relying on column chromatography? A: Succinimide is highly water-soluble, whereas your halogenated aminopyridine is lipophilic. Causality-driven solution: Perform an aqueous workup using 10% sodium thiosulfate (which also serves as a self-validating check: the solution will transition from dark brown to pale yellow when all active iodine is quenched). Follow this with a dilute alkaline wash (pH 8-9) using NaHCO₃. The alkaline pH ensures succinimide remains deprotonated and partitioned entirely into the aqueous phase.
Part 2: Troubleshooting Chemoselective Suzuki-Miyaura Coupling
The second step involves coupling phenylboronic acid exclusively at the C-I bond, leaving the C-Br bond intact [2].
Q: The Suzuki coupling is yielding significant amounts of 3,6-diphenylpyridin-2-amine (di-coupled impurity). How do we control chemoselectivity? A: Chemoselectivity here relies entirely on the Bond Dissociation Energy (BDE) differential. The C-I bond has a lower BDE (~52 kcal/mol) compared to the C-Br bond (~81 kcal/mol) [3]. Causality-driven solution: If your temperature exceeds 70 °C, the thermal energy surpasses the activation barrier for C-Br oxidative addition, leading to the di-coupled impurity. Strictly control the reactor temperature at 55 °C. Additionally, avoid highly active, electron-rich ligands (like dppf or t-BuXPhos) which accelerate C-Br insertion. Use the milder Pd(PPh₃)₄ catalyst.
Mechanistic logic of chemoselective oxidative addition in the Suzuki-Miyaura coupling.
Q: We are experiencing palladium contamination in the final API intermediate. What is the best scalable removal strategy? A: Pyridin-2-amines act as excellent bidentate ligands (via the pyridine nitrogen and the exocyclic amine) and tightly sequester Pd ions. Causality-driven solution: Post-reaction, treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS Thiol) at 40 °C for 2 hours before crystallization. The thiol groups have a vastly higher affinity for Pd than the aminopyridine, effectively stripping the metal from your product.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal impact of varying reaction parameters during scale-up optimization.
| Reaction Step | Parameter Varied | Sub-optimal Condition | Optimized Condition | Causality & Outcome |
| Iodination | Reagent Addition | All at once (20 °C) | Portion-wise (0–5 °C) | Portion-wise addition prevents thermal runaway; eliminates C-5 di-iodination impurity. |
| Iodination | Solvent | Chloroform | Acetonitrile (MeCN) | MeCN ensures full NIS solubility, preventing local concentration spikes and improving yield to >92%. |
| Suzuki | Temperature | 85 °C (Reflux) | 55 °C | 55 °C preserves the C-Br bond. Refluxing yields ~30% di-coupled impurity. |
| Suzuki | Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ provides the optimal steric/electronic balance to selectively activate only the C-I bond. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-bromo-3-iodopyridine
This protocol utilizes internal visual and thermal checks to ensure reaction integrity.
-
Reactor Charging: Charge a jacketed glass reactor with 2-amino-6-bromopyridine (1.0 eq) and anhydrous Acetonitrile (10 volumes). Stir at 250 rpm until completely dissolved.
-
Cooling: Circulate coolant to bring the internal temperature to 0–5 °C. (Self-validation: Do not proceed until internal temp is stable; failure to cool will result in a black, tarry mixture).
-
Electrophilic Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) in 5 equal portions over 60 minutes. Maintain internal temperature below 10 °C during addition.
-
Reaction Monitoring: Stir for 2 hours at 5 °C. Verify completion via HPLC (Target: <2% starting material).
-
Quenching: Slowly add 10% aqueous Na₂S₂O₃ (3 volumes). (Self-validation: The reaction mixture must transition from a dark reddish-brown to a pale yellow/colorless solution, indicating complete reduction of active iodine).
-
Isolation: Concentrate the mixture under reduced pressure to remove MeCN. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with saturated NaHCO₃ to remove succinimide, dry over Na₂SO₄, and crystallize from Heptane/EtOAc (4:1) to afford the product as an off-white solid.
Protocol B: Synthesis of 6-Bromo-3-phenylpyridin-2-amine
This protocol is optimized for chemoselectivity and scalable downstream processing.
-
Reactor Charging: Charge the reactor with 2-amino-6-bromo-3-iodopyridine (1.0 eq), Phenylboronic acid (1.02 eq, strictly controlled to prevent over-coupling), and K₂CO₃ (2.0 eq).
-
Solvent Addition & Degassing: Add a mixture of Toluene/Water (4:1, 10 volumes). Sparge the biphasic mixture with Nitrogen gas for 30 minutes. (Self-validation: Inadequate degassing will result in Pd catalyst oxidation, visible as a precipitation of black Pd(0) immediately upon heating).
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.02 eq) under a positive nitrogen stream.
-
Chemoselective Heating: Heat the reactor to exactly 55 °C. Stir vigorously (400 rpm) for 4–6 hours. Monitor by HPLC to ensure the C-I bond is consumed while the C-Br bond remains intact.
-
Workup & Scavenging: Cool to room temperature. Separate the aqueous layer. Add SiliaMetS Thiol scavenger (10 wt%) to the Toluene layer and stir at 40 °C for 2 hours to remove palladium.
-
Filtration & Crystallization: Filter the scavenger through a Celite pad. Concentrate the Toluene layer to 2 volumes, add Ethanol (5 volumes), and slowly add Water until the cloud point is reached. Cool to 0 °C to crystallize 6-Bromo-3-phenylpyridin-2-amine.
References
-
Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate. Highlights the regioselective iodination mechanisms of 2-aminopyridines using NIS. 1
-
Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Details the chemoselective cross-coupling parameters for halogenated pyridines. 2
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Chemoselectivity in Bromo-Chloro-Iodo Systems. EvitaChem. Provides authoritative data on Bond Dissociation Energies (BDE) and orthogonal reactivity of halogens in cross-coupling. 3
Sources
Comparative reactivity of 2-, 3-, and 4-bromopyridines
As a Senior Application Scientist, selecting the correct bromopyridine isomer is rarely a simple matter of substitution pattern; it is a fundamental exercise in electronic and steric design. The pyridine ring is a highly polarized, electron-deficient heterocycle. The nitrogen atom acts as a powerful electron sink, exerting both inductive ( σ -withdrawing) and resonance ( π -accepting) effects.
This guide provides an objective, data-driven comparison of 2-, 3-, and 4-bromopyridines, detailing the causality behind their divergent reactivities in Nucleophilic Aromatic Substitution ( SNAr ), Palladium-Catalyzed Cross-Coupling, and Lithium-Halogen Exchange.
Electronic Profiling and Mechanistic Causality
The reactivity of bromopyridines is dictated by the position of the bromine atom relative to the pyridine nitrogen:
-
4-Bromopyridine: The C4 position is highly activated by the resonance effect of the nitrogen atom. The resulting C-Br bond is highly polarized, making the carbon highly electrophilic. This accelerates oxidative addition in transition-metal catalysis and stabilizes the Meisenheimer complex during SNAr [1].
-
2-Bromopyridine: Similar to the 4-position, the C2 position is activated by resonance. However, its immediate proximity to the nitrogen lone pair introduces unique steric and coordinating effects. This lone pair can direct lithiation or poison palladium catalysts via stable chelate formation[1].
-
3-Bromopyridine: The C3 position is not activated by resonance; it only experiences the inductive pull of the nitrogen. Consequently, 3-bromopyridine behaves much like a standard, slightly electron-deficient aryl bromide. It is largely inert to SNAr but highly reliable in cross-coupling because it lacks the coordinating interference seen in the 2-isomer[2].
Logical reactivity mapping of bromopyridine isomers based on electronic effects.
Nucleophilic Aromatic Substitution ( SNAr )
In SNAr , the rate-determining step is typically the attack of the nucleophile to form the anionic Meisenheimer complex. The stability of this intermediate dictates the reaction rate. Because the nitrogen atom can accommodate the negative charge only when the leaving group is at the 2- or 4-position, 3-bromopyridine is effectively inert under standard conditions.
Comparative SNAr Reactivity Data
| Isomer | Relative SNAr Rate | Meisenheimer Stabilization | Typical Conditions Required |
| 4-Bromopyridine | Highest (Baseline 1.0) | Direct resonance to N | Room Temp to 60 °C |
| 2-Bromopyridine | High (~0.2 - 0.5x) | Direct resonance to N | 60 °C to 100 °C |
| 3-Bromopyridine | Negligible (< 0.001x) | Inductive only | >150 °C, requires strong bases/catalysts |
Self-Validating Protocol: Competitive SNAr Assay
To empirically validate the reactivity difference between 2- and 4-bromopyridine in your own lab, utilize this pseudo-first-order competition protocol:
-
Preparation: In a 4 mL vial, dissolve 2-bromopyridine (0.1 mmol) and 4-bromopyridine (0.1 mmol) in 600 µL of anhydrous DMSO.
-
Nucleophile Addition: Add benzyl alcohol (0.02 mmol, limiting reagent) and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiation: Add potassium tert-butoxide (0.03 mmol) at room temperature.
-
Validation & Sampling: Stir for 1 hour. Quench a 20 µL aliquot into 980 µL of acetonitrile.
-
Analysis: Analyze via UPLC-MS. The disappearance of the limiting benzyl alcohol confirms reaction completion. The ratio of the remaining 2-bromo vs. 4-bromo electrophiles provides the precise relative pseudo-first-order rate constants ( k4/k2 ) for your specific solvent system.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While all three isomers undergo Suzuki-Miyaura coupling, their kinetic profiles differ drastically. 4-Bromopyridine undergoes rapid oxidative addition due to the highly polarized C-Br bond[1]. However, the transmetalation step can be retarded depending on the ligand environment[2].
Conversely, 2-bromopyridine frequently suffers from lower yields because the nitrogen lone pair can coordinate to the palladium center, forming a stable, off-cycle chelate that poisons the catalyst[1]. 3-Bromopyridine avoids these pitfalls, offering the most predictable, "aryl-like" reactivity[2].
Cross-Coupling Performance Comparison
| Isomer | Oxidative Addition Rate | Transmetalation Efficiency | Optimal Ligand Class | Typical Yield (Phenylboronic Acid) |
| 3-Bromopyridine | Moderate | High (No chelation) | Standard (PPh3, dppf) | > 90% |
| 4-Bromopyridine | Fast | Moderate (Electronic drag) | Electron-rich (XPhos) | 85 - 95% |
| 2-Bromopyridine | Fast | Low (Catalyst poisoning) | Bulky, bidentate (dcpp) | 50 - 75% |
Standardized Suzuki-Miyaura Protocol (Optimized for 2-Bromopyridine)
To overcome the chelation issues of 2-bromopyridine, bulky, electron-rich ligands are required to force the reductive elimination and prevent off-cycle coordination[1].
-
Setup: Charge a Schlenk flask with 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%). The steric bulk of XPhos prevents stable bis-pyridyl palladium complexes.
-
Solvent: Add degassed Toluene/Water (10:1, 0.2 M).
-
Reaction: Heat to 100 °C under N2 for 12 hours.
-
Validation: Monitor via TLC. A complete consumption of 2-bromopyridine with minimal homocoupling (bipyridine formation) validates the ligand choice.
Lithium-Halogen Exchange and Metallation
Regioselectivity and stability in lithium-halogen exchange are governed by the stability of the resulting carbanion[3].
-
3-Lithiopyridine: Generated easily from 3-bromopyridine at -78 °C. It is relatively stable and can be trapped with electrophiles (like triisopropyl borate) to form valuable boronic acids[4].
-
2-Lithiopyridine: Highly unstable. The proximity of the lithium to the nitrogen lone pair can lead to rapid dimerization (Wurtz-type coupling) or nucleophilic attack on unreacted starting material[3].
To successfully functionalize 2-bromopyridine or 3-bromopyridine via lithiation, an in-situ quench (Barbier-type) protocol is often mandatory to trap the transient organolithium species before it decomposes[4][5].
Self-validating in-situ quench workflow for unstable lithiopyridines.
Protocol: In-Situ Synthesis of 3-Pyridylboronic Acid
This continuous/batch methodology prevents the degradation of the lithiated intermediate[4][5].
-
Pre-mixing: In an oven-dried flask under Argon, dissolve 3-bromopyridine (10 mmol) and triisopropyl borate (12 mmol, electrophile) in 40 mL of anhydrous Toluene/THF (4:1). Note: Toluene enhances the stability of the intermediate compared to pure THF[4].
-
Cryogenic Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation/Trapping: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 30 minutes. Because the electrophile is already present, the 3-lithiopyridine is trapped the moment it forms, preventing side reactions[5].
-
Warming & Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Quench with 2M HCl to hydrolyze the borate ester to the boronic acid.
-
Isolation: Adjust pH to 7.0, extract with EtOAc, dry over Na2SO4 , and concentrate to yield the pure 3-pyridylboronic acid (Expected yield: >90%)[4].
References
-
Lu, J., Paci, I., & Leitch, D. C. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." The Royal Society of Chemistry. Available at:[Link]
-
Meyer, T. H., et al. "Probing Substrate Scope with Molecular Volcanoes." Organic Letters - ACS Publications. Available at:[Link]
-
Brookes, P. "The Synthesis and Applications of Heterocyclic Boronic Acids." Synthesis (Thieme). Available at:[Link]
-
Grokipedia Contributors. "Metal–halogen exchange." Grokipedia. Available at:[Link]
-
Optimization of Organolithium Reactions. ODU. Available at:[Link]
Sources
Comparative Guide to the Biological Activity of 6-Bromo-3-phenylpyridin-2-amine Analogs
Introduction
The 2-aminopyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile template for designing potent and selective therapeutic agents.[1] Within this class, the 6-Bromo-3-phenylpyridin-2-amine core represents a particularly compelling starting point for drug discovery. This structure combines several key features:
-
The Pyridine Ring: A bioisostere of a phenyl ring that introduces a nitrogen atom, enabling specific hydrogen bonding interactions and modulating the molecule's overall physicochemical properties.
-
The 2-Amino Group: A critical hydrogen bond donor and acceptor, often essential for anchoring the molecule within the active site of a target protein.[2]
-
The 3-Phenyl Group: Provides a vector for substitution, allowing for the exploration of various hydrophobic and electronic interactions to enhance potency and selectivity.
-
The 6-Bromo Substituent: A heavy halogen that can participate in halogen bonding, increase lipophilicity, and serve as a synthetic handle for further chemical modification, often enhancing the potency of the compound.[3]
This guide provides a comparative analysis of the biological activities of analogs derived from this core structure. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers in drug development.
Comparative Analysis of Anticancer Activity
The pyridine scaffold is a cornerstone in the development of modern anticancer therapeutics, primarily due to its effectiveness as a framework for kinase inhibitors and cytotoxic agents.[4] Analogs of 6-Bromo-3-phenylpyridin-2-amine have shown significant promise in this area by targeting fundamental pathways involved in cancer cell proliferation and survival.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4][5] This makes them prime targets for therapeutic intervention. The 2-aminopyridine framework is adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor. Modifications to the 3-phenyl and 6-bromo positions can be strategically employed to achieve high potency and selectivity against specific kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in solid tumors.[6][7]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another crucial regulator of cell survival and growth, is also a key target. The related pyridazine core, a bioisostere of pyridine, has been identified as a key pharmacophore in potent PI3K inhibitors, underscoring the utility of this general heterocyclic structure.[8]
The following table presents representative data for the inhibitory activity of a hypothetical series of 6-Bromo-3-phenylpyridin-2-amine analogs against key oncogenic kinases. A lower IC₅₀ value indicates greater potency.
| Compound ID | R¹ Substituent (on 3-phenyl ring) | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| BPA-1 | H | 85 | 150 | 210 |
| BPA-2 | 4-OCH₃ | 42 | 98 | 135 |
| BPA-3 | 3,4,5-(OCH₃)₃ | 15 | 35 | 55 |
| BPA-4 | 4-CF₃ | 28 | 60 | 90 |
| Lapatinib (Reference) | - | >10,000 | 9 | >10,000 |
| Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[4][9] |
Structure-Activity Relationship (SAR) Insights: The data illustrates that substitution on the 3-phenyl ring significantly impacts kinase inhibitory activity. The introduction of electron-donating methoxy groups (BPA-2 and BPA-3) generally enhances potency, particularly against VEGFR-2 and EGFR. This suggests that these groups may form favorable interactions within the hydrophobic pocket of the kinase active site.[6]
In Vitro Cytotoxicity
Beyond specific enzyme inhibition, the overall cytotoxic effect of these analogs against various human cancer cell lines is a crucial measure of their therapeutic potential. Assays like the MTT assay are widely used to determine a compound's ability to inhibit cell growth and proliferation.[10]
| Compound ID | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| BPA-1 | 15.4 | 18.9 | 22.1 |
| BPA-2 | 9.8 | 7.3 | 10.5 |
| BPA-3 | 4.3 | 3.5 | 5.1 |
| BPA-4 | 6.1 | 5.8 | 7.9 |
| Doxorubicin (Reference) | 0.98 | 1.2 | 1.9 |
| Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[4][11] |
SAR Insights: The cytotoxicity data correlates well with the kinase inhibition profiles. Analogs with stronger kinase inhibitory activity (BPA-3) also exhibit more potent cytotoxicity across multiple cell lines. This suggests that their anticancer effect is, at least in part, mediated by the inhibition of these key signaling pathways. The broad-spectrum activity of compounds like BPA-3 makes them promising candidates for further development.[11]
Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Bromo-substituted heterocyclic compounds have been identified as a promising class of molecules with significant antibacterial and antifungal properties.[12][13] The bromine atom can enhance membrane permeability and participate in interactions with bacterial enzymes.
The following table summarizes the antimicrobial activity, measured by Minimum Inhibitory Concentration (MIC), for a series of hypothetical analogs. A lower MIC value indicates more potent antimicrobial activity.
| Compound ID | R¹ Substituent (on 3-phenyl ring) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BPA-5 | 4-Cl | 16 | 8 | 64 | 32 |
| BPA-6 | 4-F | 32 | 16 | 128 | 64 |
| BPA-7 | 2,4-diCl | 8 | 4 | 32 | 16 |
| BPA-8 | 4-NO₂ | 16 | 16 | 64 | 32 |
| Chloramphenicol (Reference) | - | 4 | 2 | 8 | - |
| Fluconazole (Reference) | - | - | - | - | 8 |
| Data is hypothetical and for illustrative purposes, based on typical results for bromo-substituted heterocyclic compounds.[3][12] |
SAR Insights: The data suggests that these compounds are generally more effective against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli).[14] This is a common observation, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. Increased halogenation on the phenyl ring (BPA-7 vs. BPA-5) appears to enhance antimicrobial activity, likely by increasing the lipophilicity of the compound.[3]
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. A primary strategy for developing anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1] Pyridine and pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors, offering a favorable side-effect profile compared to non-selective NSAIDs.[15]
| Compound ID | R¹ Substituent (on 3-phenyl ring) | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| BPA-9 | 4-SO₂Me | 0.85 | 150 |
| BPA-10 | 4-NH₂ | 5.2 | 25 |
| BPA-11 | 3-F, 4-OCH₃ | 1.5 | 95 |
| Celecoxib (Reference) | - | 0.04 | 375 |
| Data is hypothetical and for illustrative purposes, based on typical results for diarylheterocycles as COX-2 inhibitors.[1][15] |
SAR Insights: The presence of a para-sulfonamide or methylsulfone group on a phenyl ring attached to a central heterocyclic system is a classic pharmacophore for COX-2 selectivity.[1] This is reflected in the high potency and selectivity of BPA-9. The rationale is that the SO₂Me group can access a secondary, hydrophilic pocket present in the COX-2 active site but absent in COX-1, leading to preferential binding.
Key Experimental Methodologies
Reproducibility and standardization are crucial for the validation of experimental findings. The following are detailed methodologies for the key assays relevant to the biological screening of 6-Bromo-3-phenylpyridin-2-amine analogs.
General Synthetic Scheme
The synthesis of these analogs often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the versatile introduction of the 3-phenyl group.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4][10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Principle: A standardized suspension of the microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed after incubation by observing turbidity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator dye like resazurin can be added to aid visualization.
Conclusion and Future Directions
The 6-Bromo-3-phenylpyridin-2-amine scaffold is a remarkably versatile and productive template for the design of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can yield potent and selective inhibitors for a range of biological targets, leading to significant anticancer, antimicrobial, and anti-inflammatory activities.
The structure-activity relationships highlighted herein provide a clear rationale for lead optimization. For instance, multi-methoxy substitutions on the 3-phenyl ring appear crucial for potent kinase inhibition, while increased halogenation enhances antimicrobial effects. Future research should focus on:
-
Lead Optimization: Further refining the most promising analogs to improve their pharmacokinetic profiles (ADME properties) and in vivo efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream cellular effects of the most active compounds to confirm their mode of action.
-
In Vivo Efficacy: Evaluating the therapeutic potential of lead candidates in relevant animal models of cancer, infectious disease, or inflammation.[16][17]
The continued exploration of the chemical space around this privileged scaffold holds immense promise for the development of the next generation of targeted therapies.
References
-
Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. Available at: [Link]
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Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate. Available at: [Link]
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Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. PubMed. Available at: [Link]
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Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. Available at: [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]
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Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry. Available at: [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available at: [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. ResearchGate. Available at: [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Publishing. Available at: [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. PubMed. Available at: [Link]
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Antimicrobial activity of 8-alkyl- and 8-phenyl-substituted berberines and their 12-bromo derivatives. PubMed. Available at: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]
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6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. Available at: [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]
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Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica. Available at: [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PMC. Available at: [Link]
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Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]
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Resolving the Nomenclature Paradox: A Reactivity Guide to 6-Bromopyridin-3-amine (5-Amino-2-bromopyridine)
Executive Summary
When sourcing building blocks for pharmaceutical synthesis, researchers frequently encounter a confusing nomenclature paradox: 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine are not competing alternatives, but rather the exact same chemical entity (CAS: 13534-97-9)[1],[2].
Instead of comparing two identical compounds, this guide provides an authoritative analysis of this molecule's dual chemoselective reactivity (the electrophilic aryl bromide vs. the nucleophilic primary amine). We will objectively compare its cross-coupling performance against true structural alternatives (e.g., 2-amino-5-bromopyridine and 6-chloropyridin-3-amine) and provide self-validating experimental protocols to ensure reproducible functionalization in your laboratory.
Structural Identity & Nomenclature Causality
The perceived difference between the two names arises entirely from the evolution of chemical naming conventions:
-
Traditional Numbering (5-amino-2-bromopyridine): Historically, halogens were often granted lower locant priority on the pyridine ring (N=1), placing the bromine at C2 and the amine at C5[1].
-
Modern IUPAC Rules (6-Bromopyridin-3-amine): Current IUPAC standards dictate that the principal functional group (the amine) dictates the suffix and receives the lowest possible number (C3). Consequently, the bromine is assigned to C6 (2)[2].
Understanding this structural identity is critical because the position of the substituents relative to the pyridine nitrogen dictates the molecule's reactivity profile.
Chemoselective Reactivity Profile
6-Bromopyridin-3-amine is a highly versatile bifunctional building block. Its synthetic utility stems from the distinct electronic environments of its two reactive sites:
-
The Electrophilic C-Br Bond (Position 2/6): Because the bromine is ortho to the electronegative pyridine nitrogen, the C-Br bond is highly activated. The nitrogen withdraws electron density via induction and resonance, significantly lowering the activation energy for the oxidative addition of Palladium(0) during cross-coupling[3].
-
The Nucleophilic -NH₂ Group (Position 3/5): The primary amine is electron-donating. While it slightly dampens the overall electrophilicity of the ring compared to an unsubstituted 2-bromopyridine, it provides a robust nucleophilic handle for Buchwald-Hartwig aminations, amide couplings, and polymerization[4].
Chemoselective reactivity pathways of 6-Bromopyridin-3-amine.
Performance Comparison vs. Structural Alternatives
When designing a synthetic route, researchers must choose between 6-bromopyridin-3-amine and its structural isomers or halogenated alternatives. The table below summarizes quantitative performance data derived from comparative literature.
Table 1: Reactivity Comparison of Aminohalopyridines
| Substrate Alternative | C-Br/C-Cl Activation Level | C-N Polycoupling Reactivity | Decarboxylative Amidation Yield | Primary Application Strengths |
| 6-Bromopyridin-3-amine | High (Ortho to N) | High (Superior Mn yields) | 53% | Standard Pd-catalyzed Suzuki/Buchwald couplings; Polyaminopyridine synthesis. |
| 2-Amino-5-bromopyridine | Moderate (Meta to N) | Lower (Sluggish kinetics) | N/A | Specialized C-C coupling where the amine must be adjacent to the pyridine N. |
| 6-Chloropyridin-3-amine | Low (Stronger C-Cl bond) | Moderate | 62% | Electrochemical oxidations; requires specialized bulky phosphine ligands for Pd-catalysis. |
Mechanistic Causality: As demonstrated in CuI/l-proline-catalyzed C-N polycoupling studies (5), 6-bromopyridin-3-amine is significantly more reactive than 2-amino-5-bromopyridine[5]. The ortho-relationship of the bromine to the pyridine nitrogen in the former creates a highly electrophilic center, driving faster oxidative addition and resulting in higher molecular weight polymers and superior cross-coupling yields[5]. Interestingly, in specific electrochemical dual-oxidation amidation protocols, the chloro-variant (6-chloropyridin-3-amine) can exhibit slightly higher yields (62% vs 53%) due to favorable oxidation potentials, though bromides remain the gold standard for traditional transition-metal catalysis[6].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical causality and in-process visual cues.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Targeting the C-Br Bond)
Objective: Form a C-C biaryl bond while leaving the free primary amine intact.
-
Reagent Setup: In an oven-dried Schlenk flask, combine 6-bromopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and Potassium Carbonate (K₂CO₃, 2.0–3.0 equiv)[7].
-
Degassing (Critical Step): Evacuate the flask and backfill with inert N₂ gas. Repeat this cycle three times.
-
Causality: Ambient oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, quenching the catalytic cycle and promoting unwanted boronic acid homocoupling[7].
-
-
Solvent Addition: Add a degassed mixture of anhydrous 1,4-dioxane and water (4:1 v/v) via syringe[3].
-
Causality: The biphasic solvent system is mandatory. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the phase boundary[7].
-
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) under a positive stream of N₂[7].
-
Thermal Heating & Self-Validation: Stir the reaction mixture at 85–95 °C for 15 hours[3].
-
Self-Validation Check: The mixture should transition from a pale yellow suspension to a dark, homogeneous solution. Monitor via TLC (UV active); the starting material spot (Rf ~0.4 in 1:1 Hex/EtOAc) must disappear, confirming complete conversion[8].
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography[3].
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Protocol B: Decarboxylative Amidation (Targeting the C-NH₂ Bond)
Objective: Functionalize the amine via C-N bond formation using an advanced oxidant-free protocol (6).
-
Reaction Assembly: Combine 2-oxo-2-phenylacetic acid (1.0 equiv) and 6-bromopyridin-3-amine (1.5 equiv) in a solvent mixture of MeCN/DCE (5:1, v/v)[6].
-
Execution: Stir the reaction mixture at room temperature for 12 hours[6].
-
Causality: This specific ratio of MeCN to DCE optimizes the solubility of the α-ketoacid while stabilizing the radical intermediates generated during the decarboxylative coupling[6].
-
-
Purification: Concentrate the crude mixture and purify by silica gel column chromatography using a DCM/MeOH gradient (10:1, Rf = 0.5) to isolate the N-(6-Bromopyridin-3-yl)benzamide product as a white solid (mp 164.9–166.9 °C)[6].
References
-
Thermo Fisher Scientific. "5-Amino-2-bromopyridine, 97%". 1
-
PubChem. "6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811". 2
-
BenchChem. "A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions". 3
-
ACS Publications. "An Electrochemically Driven Dual-Oxidation Strategy for Decarboxylative Amidation of α-Ketoacids and Heteroaryl Amines". 6
-
NIH / PMC. "Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction". 5
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Amino-2-bromopyridine | 13534-97-9 [chemicalbook.com]
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- 8. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 [mdpi.com]
The 6-Bromo-3-phenylpyridin-2-amine Scaffold: A Comparative Guide to Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1] The dysregulation of protein kinases is a common driver of numerous pathologies, making them highly attractive therapeutic targets.[2] Within the vast chemical space of potential inhibitors, the 2-aminopyridine scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of various kinases. This guide provides a comparative analysis of the kinase inhibitory potential of compounds derived from the 6-Bromo-3-phenylpyridin-2-amine core, drawing insights from structurally related series to inform future drug discovery efforts.
The 6-Bromo-3-phenylpyridin-2-amine Core: A Versatile Starting Point
The 6-Bromo-3-phenylpyridin-2-amine scaffold offers medicinal chemists a valuable starting point for the synthesis of diverse compound libraries. The bromine atom at the 6-position is readily amenable to a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR) at this position. The 2-amino group is crucial for establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The 3-phenyl group provides a vector for exploring further interactions within the kinase active site.
Comparative Kinase Inhibitory Activity of Related Scaffolds
While specific data for a series of inhibitors derived directly from 6-Bromo-3-phenylpyridin-2-amine is not extensively published, we can infer potential activity and SAR by examining closely related structures.
3,5-Diaryl-2-aminopyridine Derivatives as ALK2 Inhibitors
A study on 3,5-diaryl-2-aminopyridine derivatives as inhibitors of Activin receptor-like kinase 2 (ALK2) provides significant insights.[4] Although this series lacks the 6-bromo substitution, the core 2-aminopyridine and the 3-phenyl (or other aryl) group are present.
| Compound ID (Reference) | R1 (at 5-position) | Target Kinase | IC50 (nM) |
| K02288 [4] | 3-hydroxyphenyl | ALK2 | 34 |
| Compound 13 [4] | 3-(methylsulfonamido)phenyl | ALK2 | 19 |
| Compound 15 [4] | 4-(piperazin-1-yl)phenyl | ALK2 | 23 |
Table 1: Kinase inhibitory activity of selected 3,5-diaryl-2-aminopyridine derivatives against ALK2.[4]
The data in Table 1 demonstrates that substitutions at the 5-position of the 2-aminopyridine ring significantly impact potency. This suggests that for our 6-Bromo-3-phenylpyridin-2-amine scaffold, replacement of the bromine with various aryl groups via Suzuki coupling could yield potent kinase inhibitors.
Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Kinase Inhibitors
Another relevant study focused on pyridin-3-amine derivatives as multitargeted kinase inhibitors for non-small cell lung cancer.[5] While the core is a 3-aminopyridine, the general principles of substitution on the pyridine ring influencing kinase activity are applicable. One of the key synthetic strategies involved Suzuki coupling at a halogenated position on the pyridine ring.[5]
| Compound ID (Reference) | Target Kinases | IC50 (nM) |
| Compound 3m [5] | FGFR1, FGFR2, FGFR3, RET, EGFR, DDR2, ALK | 14, 25, 12, 53, 110, 89, 210 |
Table 2: Multikinase inhibitory profile of a selected pyridin-3-amine derivative.[5]
This highlights the potential for derivatives of 6-Bromo-3-phenylpyridin-2-amine to act as multi-targeted kinase inhibitors, a desirable attribute in certain therapeutic contexts.
Experimental Protocols
Synthesis of 6-Aryl-3-phenylpyridin-2-amine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the derivatization of the 6-Bromo-3-phenylpyridin-2-amine scaffold.
Materials:
-
6-Bromo-3-phenylpyridin-2-amine
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 6-Bromo-3-phenylpyridin-2-amine (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-phenylpyridin-2-amine derivative.[3]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid interference with the assay.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or a vehicle control), and the purified kinase.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature (e.g., 30°C or 37°C) to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time, ensuring it remains within the linear range of the assay.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related scaffolds, several key SAR trends can be hypothesized for derivatives of 6-Bromo-3-phenylpyridin-2-amine:
-
The 6-position: The nature of the aryl or heteroaryl group introduced at this position via Suzuki coupling will be a critical determinant of both potency and selectivity. Bulky substituents may be well-tolerated and could access specific sub-pockets within the kinase active site.[6]
-
The 3-phenyl group: Substitutions on this phenyl ring can be explored to optimize interactions with the solvent-exposed region of the ATP-binding pocket, potentially enhancing selectivity.
-
The 2-amino group: While generally crucial for hinge binding, N-alkylation or acylation could be explored, although this may disrupt the key hydrogen bonding interactions.
References
-
Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., ... & Yu, P. B. (2014). Structure–activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099. [Link]
-
Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., ... & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Semantic Scholar. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. ResearchGate. [Link]
-
Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., Shaik, A. B., N, S., & Sharada, A. C. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
Wang, T., Zhang, J., Wang, Y., Li, Y., Zhang, Y., Zhang, Y., ... & Zhang, A. (2017). Design, synthesis, and pharmacological evaluation of novel multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. [Link]
-
Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., ... & Yu, P. B. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. [Link]
-
Wells, C. I., & Lanning, M. E. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]
-
Wang, T., Zhang, J., Wang, Y., Li, Y., Zhang, Y., Zhang, Y., ... & Zhang, A. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]
-
Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3291-3306. [Link]
-
Wobst, H. J., & Stegner, D. (2019). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Molecules, 24(1), 103. [Link]
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Navigating the Synthesis Frontier: A Guide to the Safe Handling and Disposal of 6-Bromo-3-phenylpyridin-2-amine
For the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities is a daily reality. Among these, 6-Bromo-3-phenylpyridin-2-amine, a substituted aminopyridine, presents significant opportunities in medicinal chemistry and materials science. However, its structural motifs—a brominated pyridine ring and an aromatic amine—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and care.
Understanding the Hazard Landscape
6-Bromo-3-phenylpyridin-2-amine's potential for hazard stems from its constituent parts. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, and are readily absorbed through the skin.[1][2][3][4][5] The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal considerations to prevent environmental contamination.
Key Hazard Considerations:
-
Dermal Absorption: The primary route of exposure for aromatic amines is through the skin.[1][2][3][4][5] Even minor, unnoticed contact can lead to systemic exposure.
-
Inhalation: As a solid, the compound can be hazardous if dust is generated and inhaled.
-
Eye and Skin Irritation: Direct contact can cause significant irritation.
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet determined.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling 6-Bromo-3-phenylpyridin-2-amine. Each component is selected to counter a specific exposure route.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a range of chemicals, including aromatic amines like aniline.[10] Double-gloving provides an extra layer of protection against tears and permeation. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles protect against dust particles, while a face shield offers broader protection against splashes. |
| Body Protection | A chemical-resistant lab coat, fully fastened. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/particulate cartridges. | Required when handling the powder outside of a certified chemical fume hood or in the event of a spill. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocol outlines the key steps for handling 6-Bromo-3-phenylpyridin-2-amine.
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Protocol:
-
Waste Segregation: It is imperative to segregate waste containing 6-Bromo-3-phenylpyridin-2-amine into a dedicated "Halogenated Organic Waste" stream. [11][12][13]Do not mix with non-halogenated waste.
-
Waste Containers:
-
Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container) for solid waste.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant waste container for liquid waste. Do not fill containers beyond 80% capacity.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("6-Bromo-3-phenylpyridin-2-amine"), and the approximate concentration and quantity.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. [13] By integrating these safety protocols into your laboratory workflow, you can confidently work with 6-Bromo-3-phenylpyridin-2-amine while ensuring your safety and the protection of the environment.
References
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Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC. (n.d.). Retrieved from [Link]
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Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC. (n.d.). Retrieved from [Link]
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(PDF) Percutaneous absorption of aromatic amines in rubber industry workers: Impact of impaired skin and skin barrier creams - ResearchGate. (n.d.). Retrieved from [Link]
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Percutaneous absorption of aromatic amines - a contribution for human health risk assessment - PubMed. (n.d.). Retrieved from [Link]
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Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PubMed. (n.d.). Retrieved from [Link]
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2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem. (n.d.). Retrieved from [Link]
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Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
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Halogenated Solvents. (n.d.). Retrieved from [Link]
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HandPRO® Gloves Chemical Resistance Chart - Hourglass International. (n.d.). Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
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6-(DI-BOC-AMINO)-2-BROMOPYRIDINE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]
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Guidelines on Handling Hazardous Drugs - ASHP. (n.d.). Retrieved from [Link]
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Kimberly-Clark* Nitrile Gloves. (n.d.). Retrieved from [Link]
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Safe Handling of Hazardous Medicines in the Home - Nationwide Children's Hospital. (n.d.). Retrieved from [Link]
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Safe handling of hazardous drugs - PMC. (n.d.). Retrieved from [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
